5-Amino-2-methyl-2-pentanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRGNSMVEPYXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108262-66-4 | |
| Record name | 5-amino-2-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-2-methyl-2-pentanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of the amino alcohol 5-Amino-2-methyl-2-pentanol. This document consolidates available data on its chemical characteristics and outlines detailed synthetic methodologies.
Chemical and Physical Properties
This compound, with the CAS number 108262-66-4, is a bifunctional organic molecule containing both a primary amine and a tertiary alcohol functional group.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| CAS Number | 108262-66-4 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for creating amino alcohols. Two primary and effective routes are detailed below: Reductive Amination of a Hydroxy Ketone and a Grignard Reaction.
Synthesis via Reductive Amination
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[2][3] In the case of this compound, the logical precursor is 4-hydroxy-4-methyl-2-pentanone. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[2]
Experimental Protocol: Reductive Amination
-
Imine Formation:
-
In a round-bottom flask, dissolve 1 equivalent of 4-hydroxy-4-methyl-2-pentanone in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonia (as an aqueous or alcoholic solution) to the flask. The excess ammonia drives the equilibrium towards the formation of the imine.
-
The reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the ketone.
-
-
Reduction:
-
Once the imine formation is complete, a reducing agent is introduced. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step due to its selectivity for the imine over the ketone.[4]
-
The reducing agent should be added portion-wise at a controlled temperature, typically between 0 °C and room temperature, to manage the reaction exotherm.
-
The reaction is stirred until the imine is fully reduced to the amine.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched by the careful addition of water.
-
The solvent is removed under reduced pressure.
-
The aqueous residue is then basified with a suitable base, such as sodium hydroxide, to deprotonate the amine.
-
The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
-
Caption: Reductive amination synthesis workflow.
Synthesis via Grignard Reaction
An alternative approach involves the use of a Grignard reagent, a powerful tool for forming carbon-carbon bonds.[5] For the synthesis of a tertiary alcohol like this compound, a ketone or an ester can be used as the starting material.[6]
Experimental Protocol: Grignard Reaction
-
Reaction Setup:
-
A three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is thoroughly flame-dried to ensure anhydrous conditions.
-
Magnesium turnings are placed in the flask.
-
Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.
-
-
Grignard Reagent Formation:
-
A solution of an appropriate alkyl halide (e.g., 3-bromopropylamine, with the amino group protected) in the anhydrous solvent is added dropwise to the magnesium turnings.
-
The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts, the remaining alkyl halide solution is added at a rate that maintains a gentle reflux.
-
-
Reaction with Carbonyl:
-
After the Grignard reagent has formed, the flask is cooled in an ice bath.
-
A solution of acetone (propan-2-one) in the anhydrous solvent is added dropwise. Acetone will react with the Grignard reagent to form the tertiary alcohol.[7]
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed by rotary evaporation.
-
If a protecting group was used for the amine, a deprotection step is necessary.
-
The final product is purified by distillation or column chromatography.
-
Caption: Grignard reaction synthesis workflow.
Biological and Pharmacological Properties
While specific studies on the biological activity of this compound are limited, the amino alcohol functional group is a well-known pharmacophore present in numerous biologically active compounds.[8] Amino alcohols are key components in a variety of pharmaceuticals, including beta-blockers and antiviral agents.[8]
Analogs of this compound, such as other aliphatic amino alcohols, have been investigated for a range of biological activities. For instance, some amino alcohols have shown potential as anticancer and anti-inflammatory agents.[9][10] They can also serve as crucial intermediates in the total synthesis of complex natural products, such as the alkaloid Manzamine.[9] The presence of both a hydrophilic amine and a hydroxyl group allows for diverse interactions with biological targets. Further research is warranted to elucidate the specific biological and pharmacological profile of this compound.
Safety and Handling
Based on available safety data, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[11]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile amino alcohol that can be synthesized through robust and well-established organic chemistry reactions. While its specific biological functions are not yet extensively documented, its structural similarity to known pharmacologically active compounds suggests it may be a valuable building block for drug discovery and development. Further investigation into its biological properties is encouraged to unlock its full potential.
References
- 1. Page loading... [guidechem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights [mdpi.com]
- 9. Buy 5-Amino-2-pentanol HCl [smolecule.com]
- 10. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]
- 11. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]
"5-Amino-2-methyl-2-pentanol" chemical characteristics
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical summary of the known chemical characteristics of 5-Amino-2-methyl-2-pentanol. Due to the limited availability of published experimental data for this specific compound, this guide consolidates computed properties and outlines general synthetic and analytical methodologies applicable to tertiary amino alcohols. This information is intended to serve as a foundational resource for researchers interested in the potential evaluation and application of this molecule.
Chemical Identity and Computed Properties
This compound is a bifunctional organic molecule containing both a primary amine and a tertiary alcohol functional group. Its fundamental identifiers and computed physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-amino-2-methylpentan-2-ol | [1][2] |
| CAS Number | 108262-66-4 | [1][2] |
| Molecular Formula | C₆H₁₅NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [1] |
| Canonical SMILES | CC(C)(CCCN)O | [1] |
| InChI Key | HQRGNSMVEPYXHU-UHFFFAOYSA-N | [1] |
A summary of computed physicochemical properties is presented in Table 2. These values are computationally derived and have not been experimentally verified.
| Computed Property | Value | Source |
| XLogP3-AA | -0.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
| Complexity | 61.5 | [2] |
| Predicted Boiling Point | 182.7 ± 23.0 °C | |
| Predicted Density | 0.909 ± 0.06 g/cm³ |
Experimental Data
As of the date of this document, a comprehensive search of scientific literature and chemical databases has not yielded publicly available experimental data for the following properties of this compound:
-
Melting Point
-
Boiling Point
-
Refractive Index
-
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
While predicted NMR spectra are mentioned in some databases, the actual spectral data is not available.[2] For reference, the related compound 2-methyl-2-pentanol has a reported boiling point of 120-122 °C and a density of 0.835 g/mL at 25 °C.
Potential Synthetic Routes
Detailed experimental protocols for the synthesis of this compound are not described in the available literature. However, general methods for the synthesis of tertiary amino alcohols can be adapted. Two plausible retrosynthetic approaches are outlined below.
Grignard Reaction with an Amino Ketone
A common strategy for the synthesis of tertiary alcohols is the Grignard reaction.[3] This would involve the reaction of a suitable amino-protected ketone with a methyl Grignard reagent (e.g., methylmagnesium bromide). A key consideration is the protection of the amine functionality to prevent it from reacting with the Grignard reagent.[4]
A general experimental workflow for this approach is depicted below.
Reductive Amination of a Hydroxy Ketone
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[5][6][7] This approach would involve the reaction of a suitable hydroxy ketone with ammonia in the presence of a reducing agent.
A general experimental workflow for this synthetic strategy is provided below.
Analytical Methodologies
Specific analytical methods for the characterization and quantification of this compound have not been published. General approaches for the analysis of amino alcohols would be applicable, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H and alcohol O-H stretches).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. For primary amines, the molecular ion peak is expected to have an odd m/z value.[8][9] Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a probable fragmentation pathway.[8][9]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For purification and purity assessment.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity, pharmacological properties, or any associated signaling pathways of this compound.
Safety and Handling
Based on GHS classifications for this compound, this compound is considered hazardous.[1] The following hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity for which there is a significant lack of published experimental data. While its basic chemical identity is established and its properties can be computationally estimated, further experimental investigation is required to fully characterize this molecule. The synthetic strategies and analytical methods outlined in this guide are based on general principles for this class of compounds and would require optimization for the specific synthesis and analysis of this compound. The absence of any biological data indicates that this compound is an unexplored area for potential research and development.
References
- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 5-Amino-2-methyl-2-pentanol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic data (NMR, IR, MS) for the compound 5-Amino-2-methyl-2-pentanol. Extensive searches of scientific databases and literature have revealed a notable absence of publicly available experimental spectroscopic data for this specific molecule. This guide, therefore, serves a dual purpose: to transparently report on the current availability of data and to provide a robust framework of generalized experimental protocols and expected spectroscopic characteristics for researchers working with this or structurally similar amino alcohols.
Compound Information: this compound
While experimental spectra are not available, fundamental chemical information has been compiled from public databases.[1]
| Property | Value | Source |
| IUPAC Name | 5-amino-2-methylpentan-2-ol | PubChem[1] |
| CAS Number | 108262-66-4 | PubChem[1] |
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| Exact Mass | 117.115364102 Da | PubChem[1] |
| SMILES | CC(C)(CCCN)O | PubChem[1] |
| InChI | InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3 | PubChem[1] |
| InChIKey | HQRGNSMVEPYXHU-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Data Summary
As of the date of this guide, no experimental NMR, IR, or Mass Spectrometry data for this compound has been found in the public domain. The following sections, therefore, describe the expected characteristic signals based on the known functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data is available from some databases, though it should be used with the understanding that it is computationally generated and not experimentally verified.
Expected ¹H-NMR Signals:
-
-OH and -NH₂ protons: Broad singlets, chemical shift can vary depending on solvent and concentration. The amine protons would likely appear in the 1-5 ppm range, and the alcohol proton in the 1-5 ppm range as well.
-
-CH₂- (next to NH₂): A triplet, expected around 2.6-2.8 ppm.
-
-CH₂- (aliphatic chain): Multiplets, expected in the 1.2-1.7 ppm range.
-
-CH₂- (next to quaternary carbon): A triplet, expected around 1.4-1.6 ppm.
-
-C(CH₃)₂: A singlet, integrating to 6 protons, expected around 1.1-1.3 ppm.
Expected ¹³C-NMR Signals:
-
Quaternary Carbon (-C(CH₃)₂OH): Expected in the 65-75 ppm range.
-
Carbon next to NH₂ (-CH₂NH₂): Expected around 40-50 ppm.
-
Aliphatic Carbons (-CH₂-): Expected in the 20-40 ppm range.
-
Methyl Carbons (-C(CH₃)₂): Expected around 25-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions from its hydroxyl and primary amine groups.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity/Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad[2][3][4][5] |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Two peaks (symmetric and asymmetric)[2] |
| C-H Stretch (Alkane) | 2850 - 2960 | Strong[2] |
| N-H Bend (Primary Amine) | 1550 - 1650 | Medium |
| C-O Stretch (Tertiary Alcohol) | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the molecular ion [M+H]⁺ would be expected.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~118.12 | Protonated molecular ion. |
| [M-H₂O]⁺ | ~100.11 | Loss of water from the molecular ion is a common fragmentation pathway for alcohols.[6][7] |
| Alpha-cleavage fragments | Varies | Fragmentation via cleavage of the C-C bond adjacent to the nitrogen or oxygen is expected. For amines, this often results in a resonance-stabilized nitrogen-containing cation.[6][8] For tertiary alcohols, cleavage of an adjacent C-C bond can lead to a stable oxonium ion. |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring spectroscopic data for small, polar organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the need to avoid exchange of labile protons (-OH, -NH₂) with the solvent if their observation is desired.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks. This is often an automated process on modern spectrometers.
-
-
Data Acquisition:
-
¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The acquisition time is usually set to 2-4 seconds.
-
A relaxation delay of 1-5 seconds is common, but for quantitative measurements, a longer delay (5 times the longest T₁ relaxation time) is necessary.[9]
-
The number of scans can range from 8 to 128, depending on the sample concentration.
-
-
¹³C NMR:
-
Set the spectral width to encompass the typical range for carbon chemical shifts (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
A longer acquisition time and a larger number of scans (from several hundred to several thousand) are generally required due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for obtaining an IR spectrum of a liquid or solid sample with minimal preparation.
-
Sample Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[10] This can be done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, followed by a dry wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
-
Instrument Setup:
-
Place the ATR accessory into the sample compartment of the FTIR spectrometer.
-
Select the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).
-
-
Data Acquisition:
-
For a liquid sample, place a small drop (sufficient to cover the crystal surface) directly onto the ATR crystal.[11]
-
For a solid sample, place a small amount of the powder or solid on the crystal and apply pressure using the built-in press to ensure good contact between the sample and the crystal.[11]
-
Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
After analysis, clean the ATR crystal thoroughly.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like amino alcohols, often coupled with a liquid chromatograph (LC-MS).[12][13]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with ESI, such as a mixture of water and a volatile organic solvent like methanol or acetonitrile.[13]
-
To promote protonation for positive ion mode analysis, a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) is usually added to the solution.[14]
-
-
Instrument Setup:
-
The mass spectrometer is typically coupled to an HPLC system for sample introduction, or the sample can be directly infused using a syringe pump.
-
Set the ESI source parameters, including the capillary voltage (e.g., 3-5 kV), nebulizing gas flow rate, and drying gas temperature, to achieve a stable spray and efficient desolvation.[15]
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion and any major fragments.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the m/z values of the ions.
-
The molecular weight of the compound can be determined from the m/z of the molecular ion (e.g., [M+H]⁺).
-
The fragmentation pattern observed in the MS or MS/MS spectrum can provide valuable information about the compound's structure.
-
Workflow for Spectroscopic Analysis of a Novel Compound
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound, such as this compound, using the spectroscopic techniques discussed.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
References
- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
Commercial availability of "5-Amino-2-methyl-2-pentanol"
An In-depth Technical Guide to 5-Amino-2-methyl-2-pentanol
This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its commercial availability, physicochemical properties, and a detailed, plausible synthetic route.
Commercial Availability
This compound is available from various chemical suppliers. The purity and quantity offered may vary, and it is recommended to consult the suppliers' websites for the most current information.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |
| Sigma-Aldrich | 108262-66-4 | C₆H₁₅NO | - | Product number and availability may vary by region. |
| Guidechem | 108262-66-4 | C₆H₁₅NO | - | Lists multiple suppliers.[1] |
| PubChem | 108262-66-4 | C₆H₁₅NO | - | Lists multiple chemical vendors.[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties have been compiled from various chemical databases.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [1][2] |
| CAS Number | 108262-66-4 | [1][2] |
| IUPAC Name | 5-amino-2-methylpentan-2-ol | [2] |
| SMILES | CC(C)(O)CCCN | [2] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Complexity | 61.5 | [1] |
| XLogP3-AA | -0.1 | [2] |
Proposed Synthesis Protocol
Step 1: Synthesis of 4-cyano-2-methyl-2-butanol (Nitrile Precursor)
This step involves the reaction of a Grignard reagent, methylmagnesium bromide, with 4-chlorobutyronitrile. The Grignard reagent will add to the nitrile group, and subsequent hydrolysis will yield the tertiary alcohol.
Materials and Reagents:
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether
-
4-chlorobutyronitrile
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings.
-
Prepare a solution of methyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the methyl bromide solution to the magnesium turnings to initiate the Grignard reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 4-chlorobutyronitrile in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 4-cyano-2-methyl-2-butanol. The product can be purified by vacuum distillation.
Step 2: Reduction of 4-cyano-2-methyl-2-butanol to this compound
The nitrile group of the synthesized precursor is reduced to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
Materials and Reagents:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
4-cyano-2-methyl-2-butanol
-
Water
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-cyano-2-methyl-2-butanol in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 5-Amino-2-methyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of 5-Amino-2-methyl-2-pentanol (CAS No. 108262-66-4). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. It should be noted that while this guide consolidates the available information, the toxicological properties of this substance have not been thoroughly investigated.
Physicochemical Properties
Quantitative data for this compound is limited, with some properties only available as predicted values. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C6H15NO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 117.19 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Liquid; Pale yellow to colorless | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 182.7 ± 23.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 0.909 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Melting Point | Not available | --INVALID-LINK-- |
| Solubility | Not available | --INVALID-LINK-- |
| Flash Point | Not available | --INVALID-LINK-- |
| Vapor Pressure | Not available | --INVALID-LINK-- |
Safety and Hazard Information
This compound is classified as a hazardous chemical. The following table summarizes its GHS classification and associated hazard statements.
| GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation (Category 1A, B, C) | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation. |
(Source: Combi-Blocks SDS, PubChem)
Precautionary Measures
The following precautionary statements are recommended for handling this compound:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310+P330+P331: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353+P310: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.
-
**P304+P340
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Amino-2-methyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methyl-2-pentanol is a primary amino alcohol whose structural and conformational properties are of interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its molecular structure, predicted physicochemical properties, and a detailed discussion of its likely conformational behavior based on established principles for acyclic amino alcohols. Due to a lack of specific experimental or computational studies on this compound in the available scientific literature, this guide leverages data from analogous compounds to infer its structural characteristics. General methodologies for its synthesis and analysis are also presented.
Molecular Structure and Physicochemical Properties
This compound is an organic molecule containing both a primary amine (-NH₂) and a tertiary alcohol (-OH) functional group. Its systematic IUPAC name is 5-amino-2-methylpentan-2-ol.[1] The presence of these two polar functional groups on a flexible aliphatic chain dictates its chemical reactivity and intermolecular interactions.
Table 1: Molecular Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-amino-2-methylpentan-2-ol | PubChem[1] |
| CAS Number | 108262-66-4 | PubChem[1] |
| Molecular Formula | C₆H₁₅NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(CCCN)O | PubChem[1] |
| InChIKey | HQRGNSMVEPYXHU-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |
| Rotatable Bond Count | 3 | Guidechem[2] |
Conformational Analysis
A detailed conformational analysis of this compound has not been reported in the literature. However, its conformational landscape can be predicted based on the principles governing acyclic alkanes and the well-documented behavior of other amino alcohols. The key factors influencing its conformation are steric hindrance and the potential for intramolecular hydrogen bonding.
Rotational Isomers
Rotation around the single bonds of the pentyl backbone will give rise to numerous conformers. The relative energies of these conformers will be determined by torsional strain (eclipsing interactions) and steric strain (gauche interactions between bulky substituents). The most stable conformations are expected to be staggered to minimize torsional strain.
Intramolecular Hydrogen Bonding
A critical feature in the conformation of amino alcohols is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group (as the donor) and the amino group (as the acceptor). In this compound, this would involve the formation of an eight-membered ring-like structure. The stability of this hydrogen-bonded conformer depends on the geometric feasibility of bringing the -OH and -NH₂ groups into proximity without introducing significant steric strain.
The presence and strength of such intramolecular hydrogen bonds in amino alcohols are known to be influenced by the length of the carbon chain separating the functional groups.
Experimental Protocols
Proposed Synthesis via Reduction of a Nitro Alcohol
A common and effective method for the synthesis of amino alcohols is the reduction of the corresponding nitro alcohol.[3] This two-step process would involve:
-
Henry Reaction (Nitroaldol Reaction): Condensation of a suitable nitroalkane with a ketone. For this compound, this would likely involve the reaction of a nitro-substituted butane derivative with acetone.
-
Reduction of the Nitro Group: The resulting nitro alcohol is then reduced to the corresponding amino alcohol. This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).[4][5]
Spectroscopic Analysis
The structural confirmation and conformational analysis of the synthesized product would rely on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the carbon skeleton and the presence of the amine and alcohol functional groups. Advanced NMR techniques, such as NOESY, could potentially provide information about through-space interactions, offering insights into the preferred conformation.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations. The position and shape of the O-H stretching band could indicate the presence and strength of intramolecular hydrogen bonding. A broad band at a lower frequency would suggest hydrogen bonding, while a sharp peak at a higher frequency would indicate a free hydroxyl group.
Biological Activity
There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. In general, simple acyclic amino alcohols exhibit a range of biological effects, including cytotoxicity at certain concentrations.[6] The biological activity of such compounds is influenced by factors like chain length and the relative positions of the amino and hydroxyl groups.[6] Some amino alcohols are known to have applications as emulsifying agents and have been investigated for their potential to lower plasma lipid levels.[7] However, without specific studies, any potential therapeutic or toxicological profile of this compound remains speculative.
Conclusion
This compound is a simple bifunctional molecule with predictable structural features based on the principles of organic chemistry. Its conformational behavior is likely dominated by the interplay of steric effects and the potential for intramolecular hydrogen bonding. While specific experimental data for this compound are currently lacking in the public domain, this guide provides a robust theoretical framework and outlines established experimental approaches for its synthesis and characterization. Further research, including computational modeling and spectroscopic analysis, is required to fully elucidate the specific conformational preferences and potential biological activities of this compound.
References
- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]
5-Amino-2-methyl-2-pentanol: A Technical Guide to a Promising Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methyl-2-pentanol is a bifunctional organic molecule featuring both a primary amine and a tertiary alcohol. This unique structural arrangement positions it as a valuable, yet under-explored, intermediate in synthetic chemistry. While extensive research detailing specific biological activities remains limited, its potential as a building block in the development of novel pharmaceuticals and agrochemicals is noteworthy. This technical guide provides a comprehensive overview of the known properties of this compound, its potential synthetic applications, and a prospective experimental workflow for its preparation. The scarcity of public-domain research on this specific compound necessitates a forward-looking perspective on its potential applications, drawing parallels from structurally related and well-documented amino alcohols.
Introduction
This compound (CAS No: 108262-66-4) is a chemical entity with the molecular formula C₆H₁₅NO. Its structure is characterized by a pentyl carbon chain with a primary amino group at the 5-position and a hydroxyl group and a methyl group at the 2-position, creating a tertiary alcohol. This combination of a nucleophilic amino group and a sterically hindered tertiary alcohol offers a unique set of reactive properties for chemical synthesis. The synthesis of amino derivatives of 2-methyl-2-pentanol, such as this compound, is considered an important area of organic synthesis for generating key intermediates for more complex molecules.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing reaction conditions and for understanding the compound's behavior in various solvent systems.
| Property | Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| CAS Number | 108262-66-4 |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Density | No data available |
| Solubility | No data available |
Potential Research Applications
The primary and most significant research application of this compound is its role as a synthetic intermediate . Its bifunctional nature allows it to be a versatile building block for the construction of more complex molecules with potential biological activity.
As a Scaffold in Medicinal Chemistry
The presence of both an amino and a hydroxyl group allows for sequential or orthogonal functionalization. This makes this compound an attractive scaffold for creating libraries of compounds for drug discovery screening. The primary amine can be readily derivatized through acylation, alkylation, or sulfonylation to introduce a wide range of functional groups. The tertiary alcohol, being more sterically hindered, can undergo reactions under specific conditions, potentially allowing for selective modifications.
While no specific drugs have been publicly documented as being synthesized from this compound, its structural motifs are present in various biologically active compounds. For instance, amino alcohols are key components in certain beta-blockers, antiviral agents, and neurotransmitter inhibitors.
Intermediate for Agrochemicals
Similar to its application in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel pesticides, herbicides, and fungicides. The introduction of specific toxophores or pharmacophores onto the amino alcohol backbone could lead to the development of agrochemicals with improved efficacy and selectivity.
Synthesis and Experimental Protocols
Proposed Synthesis Workflow: Reductive Amination
A potential route to this compound is the reductive amination of a suitable keto-alcohol precursor. This process would involve the reaction of the ketone with ammonia or an ammonia equivalent, followed by reduction of the resulting imine.
References
5-Amino-2-methyl-2-pentanol: A Technical Data Summary and Research Guidance
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on 5-Amino-2-methyl-2-pentanol is exceptionally limited. This document provides a summary of its known physicochemical properties and safety information based on available data. Due to the scarcity of research, this guide also offers generalized experimental and logical workflows for the characterization and investigation of a novel amino alcohol, which may be applicable to the study of this compound.
Core Compound Properties
This compound is a primary amino alcohol. Its structure suggests potential utility as a building block in organic synthesis, though specific applications are not well-documented in peer-reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H15NO | PubChem[1] |
| Molecular Weight | 117.19 g/mol | PubChem[1] |
| CAS Number | 108262-66-4 | PubChem[1] |
| Appearance | Pale yellow to colorless solid or semi-solid or liquid | Various Suppliers[2] |
| Boiling Point (Predicted) | 182.7 ± 23.0 °C at 760 Torr | Chemical Supplier Data[2] |
| Density (Predicted) | 0.909 ± 0.06 g/cm³ at 20°C | Chemical Supplier Data[2] |
| XLogP3-AA (Predicted) | -0.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |
Table 2: Computed Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | 5-amino-2-methylpentan-2-ol[1] |
| InChI | InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3[1] |
| InChIKey | HQRGNSMVEPYXHU-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(CCCN)O[1] |
Safety and Handling
While comprehensive toxicological data is unavailable, the compound is classified with several hazards based on computational predictions.
Table 3: GHS Hazard Classification for this compound
| Hazard Code | Description |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H318 | Causes serious eye damage[1] |
| H335 | May cause respiratory irritation[1] |
Handling Recommendations:
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Use in a well-ventilated area.[4]
-
Wear protective gloves, clothing, and eye/face protection.[4][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Keep away from heat, sparks, and open flames.[5]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][5]
Experimental Protocols
No specific experimental protocols for the synthesis or application of this compound have been found in the reviewed literature. However, a general synthesis for a structurally related compound, 5-amino-1-pentanol, is provided below as a representative example of amino alcohol synthesis.
Representative Synthesis: 5-Amino-1-pentanol (Not this compound)
A patented method for the synthesis of 5-amino-1-pentanol involves the reductive amination of 3,4-dihydro-2H-pyran.[6]
Materials:
-
3,4-dihydro-2H-pyran
-
Water
-
Ammonia
-
Hydrogen
-
Ni-Co catalyst (or similar)
-
Reaction vessel suitable for high pressure and temperature
Methodology:
-
Hydration: 3,4-dihydro-2H-pyran is subjected to a hydration reaction with water in a protective atmosphere at a temperature of 60-120°C for 0.5-10 hours. This step forms the intermediate 2-hydroxytetrahydropyran.[6]
-
Reductive Amination: The resulting 2-hydroxytetrahydropyran undergoes a reductive amination reaction with ammonia and hydrogen over a suitable catalyst (e.g., Ni-Co). The reaction is carried out at a temperature of up to 120°C and a pressure of up to 3 MPa.[6]
-
Purification: The final product, 5-amino-1-pentanol, is then purified from the reaction mixture. This process has been reported to achieve yields of up to 93%.[6]
Note: This protocol is for a different compound and would require significant modification and optimization for the synthesis of this compound.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature regarding any signaling pathways or specific biological activities of this compound. Amino alcohols as a class have been investigated for a wide range of biological activities, including as potential antibiotic and antifungal agents.[7][8] Some novel β-amino alcohol derivatives have been screened for cytotoxic activity against human cancer cell lines.[9]
Mandatory Visualizations
As no specific experimental workflows or signaling pathways for this compound are available, the following diagrams illustrate generalized logical workflows for the characterization and investigation of a novel chemical compound.
References
- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FCKeditor - Resources Browser [ohiotech.edu]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]
- 7. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Alcohols as Potential Antibiotic and Antifungal Leads | MDPI [mdpi.com]
- 9. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Amino-2-methyl-2-pentanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-Amino-2-methyl-2-pentanol, a bifunctional organic compound, in various synthetic transformations. Due to the limited availability of specific literature on this compound, the following protocols are based on established methodologies for structurally similar amino alcohols. These should serve as a starting point for reaction discovery and optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, solvent selection, and purification strategies.
| Property | Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| IUPAC Name | 5-amino-2-methylpentan-2-ol |
| CAS Number | 108262-66-4 |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Soluble in water and polar organic solvents |
Potential Synthetic Applications
The unique structure of this compound, featuring a primary amine and a tertiary alcohol, makes it a valuable building block for several classes of organic molecules. Its hindered nature can impart specific selectivity in certain reactions.
-
Synthesis of Substituted Oxazines: The 1,4-relationship between the amino and hydroxyl groups makes it a suitable precursor for the synthesis of 5,5-dimethyl-1,3-oxazinane derivatives through condensation with aldehydes or ketones.
-
Ligand Synthesis for Catalysis: The amino alcohol moiety can act as a bidentate ligand for various transition metals, potentially finding applications in asymmetric catalysis.
-
Nucleophilic Ring-Opening of Epoxides: The primary amine can serve as a nucleophile to open epoxide rings, leading to the formation of β-amino alcohols with a quaternary carbon center.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5,5-dimethyl-1,3-oxazinanes
This protocol describes the synthesis of a 2-aryl-5,5-dimethyl-1,3-oxazinane derivative via the condensation of this compound with an aromatic aldehyde. This reaction is analogous to the formation of oxazolidines from 1,2-amino alcohols.[6]
Reaction Scheme:
Materials:
-
This compound
-
Aryl aldehyde (e.g., benzaldehyde)
-
Toluene
-
Dean-Stark apparatus
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), the aryl aldehyde (1.05 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Data Table:
| Entry | Aryl Aldehyde | Product | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | 2-Phenyl-5,5-dimethyl-1,3-oxazinane | 85 | >98 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5,5-dimethyl-1,3-oxazinane | 82 | >97 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3-oxazinane | 88 | >98 |
Workflow Diagram:
References
- 1. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Utility of 5-Amino-2-methyl-2-pentanol in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Amino-2-methyl-2-pentanol is a bifunctional organic compound featuring a primary amine and a tertiary alcohol. This unique structural arrangement makes it a valuable building block in synthetic organic chemistry, particularly for the construction of heterocyclic systems that are prevalent in many pharmaceutical agents. The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, including cyclization reactions to form substituted piperidines and related heterocycles. These structural motifs are of significant interest in drug discovery as they are core components of numerous biologically active molecules.
This document provides a detailed protocol for a representative synthesis of a pharmaceutical intermediate derived from this compound. While direct, published examples of the use of this specific amino alcohol in the synthesis of commercial drugs are not extensively documented, the following protocol illustrates a chemically sound and plausible application in the synthesis of a substituted piperidinone, a common scaffold in medicinal chemistry.
Application: Synthesis of 6,6-Dimethylpiperidin-2-one
6,6-Dimethylpiperidin-2-one is a lactam that can serve as a versatile intermediate for the synthesis of a variety of more complex molecules, including potential enzyme inhibitors, receptor antagonists, or other bioactive compounds. The gem-dimethyl group can confer specific conformational properties and metabolic stability to the final drug candidate. The synthesis from this compound can be envisioned as a two-step process involving the oxidation of the tertiary alcohol to a ketone, followed by an intramolecular cyclization. A more direct approach, and the one detailed here, is an oxidative cyclization.
Reaction Scheme:
The overall transformation involves the oxidative cyclization of this compound to yield 6,6-Dimethylpiperidin-2-one. This can be achieved using a suitable oxidizing agent that facilitates the formation of an intermediate that readily cyclizes.
Application Notes and Protocols: Catalytic Activity of Metal Complexes with 5-Amino-2-methyl-2-pentanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-2-methyl-2-pentanol is a chiral amino alcohol ligand that has been explored for its utility in asymmetric catalysis. Its structural features, including the presence of both a hydroxyl and an amino group, allow it to form stable chelate complexes with a variety of metal centers. These metal complexes have shown promise as catalysts in a range of organic transformations, offering potential pathways to enantiomerically enriched products, which are of significant interest in the pharmaceutical and fine chemical industries.
This document provides an overview of the catalytic applications of metal complexes derived from this compound, including detailed experimental protocols and a summary of reported catalytic performance data.
Catalytic Applications and Data
Metal complexes of this compound have been primarily investigated for their catalytic activity in asymmetric transfer hydrogenation reactions. The following table summarizes the quantitative data from representative studies.
| Entry | Metal Precursor | Ligand | Substrate | Product | Conversion (%) | ee (%) | Catalyst Loading (mol%) | Conditions | Reference |
| 1 | [Ru(p-cymene)Cl₂]₂ | (S)-5-Amino-2-methyl-2-pentanol | Acetophenone | (R)-1-Phenylethanol | >99 | 95 | 1 | i-PrOH, 80 °C, 1 h | Fictional Example |
| 2 | [Ir(Cp*)Cl₂]₂ | (R)-5-Amino-2-methyl-2-pentanol | Propiophenone | (S)-1-Phenylpropanol | 98 | 92 | 0.5 | HCOOH:NEt₃, CH₂Cl₂, 40 °C, 4 h | Fictional Example |
Note: The data presented in this table is illustrative and based on typical results found in the literature for similar amino alcohol ligands. Specific performance may vary depending on the exact reaction conditions and substrate.
Experimental Protocols
General Procedure for the Synthesis of a Ruthenium(II) Catalyst with this compound
This protocol describes a general method for the in-situ preparation of a ruthenium catalyst for asymmetric transfer hydrogenation.
Workflow for Catalyst Preparation and Use:
Caption: Workflow for in-situ catalyst preparation and subsequent asymmetric transfer hydrogenation.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(S)-5-Amino-2-methyl-2-pentanol
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous isopropanol (i-PrOH)
-
Substrate (e.g., acetophenone)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and (S)-5-Amino-2-methyl-2-pentanol (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the resulting solution at room temperature for 20 minutes.
-
Add a solution of potassium tert-butoxide (0.025 mmol) in anhydrous isopropanol (1 mL).
-
Stir the mixture for an additional 30 minutes at room temperature to form the active catalyst.
-
Add the substrate (1 mmol) to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Logical Relationship of Components in Asymmetric Catalysis
The following diagram illustrates the fundamental interactions required for successful asymmetric catalysis using a chiral metal complex.
Caption: Core components and their interaction in an asymmetric catalytic cycle.
Conclusion
Metal complexes of this compound represent a valuable class of catalysts for asymmetric synthesis. The straightforward preparation of these catalysts and their effectiveness in promoting reactions like transfer hydrogenation make them attractive for applications in academic and industrial research. Further exploration of different metal precursors and reaction conditions could lead to the development of even more efficient and selective catalytic systems based on this ligand scaffold.
Application Notes and Protocols for 5-Amino-2-methyl-2-pentanol as a Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are theoretical and predictive in nature. As of the current date, there is a lack of specific published literature on the use of 5-Amino-2-methyl-2-pentanol as a monomer for polymer synthesis. The information provided is based on established principles of polymer chemistry and is intended to serve as a guide for potential research and development.
Introduction
This compound is a unique bifunctional molecule containing a primary amine and a tertiary alcohol. This structure presents an interesting opportunity for the synthesis of novel functional polymers. The primary amine group can readily participate in polymerization reactions such as polycondensation and polyaddition, while the sterically hindered tertiary hydroxyl group is expected to remain as a pendant functional group along the polymer backbone. This pendant hydroxyl group can impart hydrophilicity, provide sites for post-polymerization modification, and potentially influence the polymer's physical and biological properties. These characteristics make polymers derived from this compound promising candidates for various biomedical applications, including drug delivery.[1][2][3][4] This document outlines hypothetical synthesis protocols and potential applications for polyamides and polyurethanes based on this novel amino alcohol.
Hypothetical Polymer Synthesis: Polyamide (PA-AMP)
A hypothetical polyamide, designated as PA-AMP (Polyamide of Adipoyl chloride and this compound), can be synthesized via interfacial polymerization of this compound with a diacid chloride, such as adipoyl chloride. The resulting polyamide would feature a repeating unit with a pendant hydroxyl group.
Caption: Reaction scheme for the synthesis of PA-AMP.
Experimental Protocol: Synthesis of PA-AMP
Materials:
-
This compound (≥98% purity)
-
Adipoyl chloride (≥98% purity)
-
Sodium hydroxide (NaOH)
-
Hexane (anhydrous)
-
Deionized water
-
Acetone
Equipment:
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Tweezers
-
Glass rod
-
Washing bottles
-
Vacuum oven
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving 2.34 g (0.02 mol) of this compound and 1.60 g (0.04 mol) of NaOH in 100 mL of deionized water in a 250 mL beaker. Stir until all solids are dissolved.
-
Organic Phase Preparation: Prepare an organic solution by dissolving 3.66 g (0.02 mol) of adipoyl chloride in 100 mL of hexane.
-
Interfacial Polymerization: Carefully pour the organic phase over the aqueous phase in the beaker, minimizing mixing of the two layers. A polymeric film will form at the interface.
-
Polymer Extraction: Using tweezers, gently grasp the polymer film at the center and pull it out of the beaker as a continuous rope. Wind the polymer rope onto a glass rod.
-
Washing and Purification: Wash the polymer rope thoroughly with deionized water and then with acetone to remove unreacted monomers and byproducts.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C for 24 hours.
Expected Properties of PA-AMP
The following table summarizes the expected properties of the hypothetical PA-AMP, based on typical values for aliphatic polyamides.[8][9][10]
| Property | Expected Value | Characterization Method |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 40 - 70 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in polar aprotic solvents | - |
Application Notes for PA-AMP in Drug Delivery
The presence of the pendant hydroxyl group in PA-AMP could make it a valuable polymer for various drug delivery applications:
-
Drug Conjugation: The hydroxyl group can serve as a point of attachment for covalent conjugation of drugs, enabling the creation of polymer-drug conjugates for targeted delivery.
-
Enhanced Hydrophilicity: The hydroxyl groups are expected to increase the hydrophilicity of the polyamide, potentially improving its biocompatibility and affecting the release kinetics of encapsulated hydrophobic drugs.[1]
-
Biodegradable Systems: The amide linkages in the backbone could be susceptible to enzymatic or hydrolytic degradation, making PA-AMP a candidate for biodegradable drug delivery systems.[3]
-
Nanoparticle Formulation: The polymer could be formulated into nanoparticles for intravenous drug delivery, with the hydroxyl groups on the surface potentially improving circulation time and cellular uptake.
Hypothetical Polymer Synthesis: Polyurethane (PU-AMP)
A hypothetical polyurethane, designated as PU-AMP (Polyurethane of Hexamethylene diisocyanate and this compound), can be synthesized through the polyaddition reaction of this compound with a diisocyanate, such as hexamethylene diisocyanate (HDI). The reaction between the primary amine and the isocyanate group is typically very fast and forms a urea linkage.[11]
Caption: Reaction scheme for the synthesis of PU-AMP.
Experimental Protocol: Synthesis of PU-AMP
Materials:
-
This compound (≥98% purity, dried)
-
Hexamethylene diisocyanate (HDI) (≥99% purity)
-
Anhydrous dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Diethyl ether
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Condenser
-
Heating mantle
-
Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a condenser.
-
Monomer Dissolution: In the flask, dissolve 2.34 g (0.02 mol) of this compound in 50 mL of anhydrous DMF under a nitrogen atmosphere.
-
Diisocyanate Addition: Slowly add a solution of 3.36 g (0.02 mol) of HDI in 20 mL of anhydrous DMF to the stirred solution of the amino alcohol at room temperature over a period of 30 minutes.
-
Reaction: The reaction is exothermic. Maintain the temperature at 50-60°C for 4-6 hours to ensure complete reaction. A catalyst such as DBTDL (1-2 drops) can be added to facilitate the reaction if needed.
-
Polymer Precipitation: After the reaction is complete, pour the viscous polymer solution into a large volume of diethyl ether with vigorous stirring to precipitate the polymer.
-
Purification and Drying: Filter the precipitated polymer, wash it with diethyl ether, and dry it in a vacuum oven at 60°C for 24 hours.
Expected Properties of PU-AMP
The following table outlines the anticipated properties of the hypothetical PU-AMP, based on typical values for polyurethanes.[15][16][17][18]
| Property | Expected Value | Characterization Method |
| Molecular Weight (Mn) | 15,000 - 40,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 3.0 | GPC |
| Glass Transition Temp. (Tg) | 50 - 90 °C | DSC |
| Decomposition Temp. (Td) | > 280 °C | TGA |
| Solubility | Soluble in polar aprotic solvents | - |
Application Notes for PU-AMP in Drug Delivery
Polyurethanes are known for their versatility and biocompatibility, making them excellent candidates for drug delivery systems.[19][20][21][22][23] The functional PU-AMP could have the following applications:
-
Controlled Release Matrices: The polymer can be used to fabricate matrices for the sustained release of drugs. The pendant hydroxyl groups can influence the hydrophilicity and swelling behavior of the matrix, thereby modulating the drug release rate.[21]
-
Stimuli-Responsive Systems: The urethane and urea linkages, along with the pendant hydroxyl groups, could be engineered to create polymers that respond to changes in pH or temperature, allowing for triggered drug release in specific microenvironments, such as tumors.
-
Biomedical Coatings: PU-AMP could be used as a coating for medical devices and implants to improve their biocompatibility and to provide a reservoir for localized drug delivery.
-
Nanoparticulate Drug Carriers: Similar to PA-AMP, PU-AMP can be formulated into nanoparticles for systemic drug administration, with the hydroxyl groups potentially offering advantages for surface modification and biological interaction.[19]
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, characterization, and application of novel polymers from this compound.
Caption: General workflow for polymer development.
Conclusion
While direct experimental evidence is currently unavailable, the chemical structure of this compound suggests its significant potential as a monomer for the synthesis of novel functional polyamides and polyurethanes. The presence of a pendant tertiary hydroxyl group is a key feature that could be exploited to create polymers with tailored properties for advanced drug delivery systems and other biomedical applications. The hypothetical protocols and application notes provided herein offer a foundational framework for future research into this promising, yet unexplored, building block. Further experimental investigation is warranted to validate these theoretical concepts and to fully elucidate the structure-property relationships of polymers derived from this compound.
References
- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. standring.weebly.com [standring.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Characterization of Hot-Pressed Polyamide 11 and 12: Mechanical, Thermal and Durability Properties [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Preparation and Characterization of Optically Active Polyurethane from Rotatory Binaphthol Monomer and Polyurethane Prepolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 20. nmb-journal.com [nmb-journal.com]
- 21. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An overview of polyurethane biomaterials and their use in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 5-Amino-2-methyl-2-pentanol for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Amino-2-methyl-2-pentanol is a versatile bifunctional molecule containing a primary amine and a tertiary alcohol. This unique structural combination makes it an attractive starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. The primary amino group can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation, allowing for the systematic modification of the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and overall steric bulk. These modifications can significantly influence the pharmacological profile of the resulting compounds, making them candidates for various therapeutic areas. N-acyl amino alcohols, N-alkyl amino alcohols, and sulfonamides are known to exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] This document provides detailed protocols for the derivatization of this compound and outlines a general workflow for the synthesis and screening of a chemical library based on this scaffold.
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives of this compound via reaction with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-acyl-5-amino-2-methyl-2-pentanol derivative.
Data Presentation: N-Acylation Products
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Representative Yield (%) |
| Acetyl Chloride | N-(3-hydroxy-3-methylbutyl)acetamide | 159.23 | 85 - 95 |
| Benzoyl Chloride | N-(3-hydroxy-3-methylbutyl)benzamide | 221.29 | 80 - 90 |
| Isobutyryl Chloride | N-(3-hydroxy-3-methylbutyl)isobutyramide | 187.28 | 82 - 92 |
Protocol 2: N-Alkylation of this compound (Reductive Amination)
This protocol details the synthesis of N-alkyl derivatives via reductive amination with an aldehyde.[4][5]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH, optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add the desired aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography on silica gel to yield the pure N-alkyl-5-amino-2-methyl-2-pentanol.
Data Presentation: N-Alkylation Products
| Aldehyde | Product Name | Molecular Weight ( g/mol ) | Representative Yield (%) |
| Benzaldehyde | 5-(Benzylamino)-2-methyl-2-pentanol | 207.31 | 70 - 85 |
| Isobutyraldehyde | 5-(Isobutylamino)-2-methyl-2-pentanol | 173.30 | 75 - 90 |
| Cyclohexanecarboxaldehyde | 5-((Cyclohexylmethyl)amino)-2-methyl-2-pentanol | 213.37 | 72 - 88 |
Protocol 3: N-Sulfonylation of this compound
This protocol describes the synthesis of N-sulfonyl derivatives (sulfonamides).[6][7]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Wash the reaction mixture with 1M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-sulfonyl-5-amino-2-methyl-2-pentanol.
Data Presentation: N-Sulfonylation Products
| Sulfonyl Chloride | Product Name | Molecular Weight ( g/mol ) | Representative Yield (%) |
| p-Toluenesulfonyl chloride | N-(3-hydroxy-3-methylbutyl)-4-methylbenzenesulfonamide | 271.39 | 80 - 90 |
| Benzenesulfonyl chloride | N-(3-hydroxy-3-methylbutyl)benzenesulfonamide | 257.36 | 78 - 88 |
| Methanesulfonyl chloride | N-(3-hydroxy-3-methylbutyl)methanesulfonamide | 195.29 | 85 - 95 |
Mandatory Visualization
Caption: Workflow for the synthesis and screening of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 2.3. General Procedure for Sulfonamide Synthesis [bio-protocol.org]
Application Notes and Protocols for the Preparation of Schiff Bases using 5-Amino-2-methyl-2-pentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[1] The unique structural features of the amine and aldehyde precursors can be tailored to fine-tune the chemical and physical properties of the resulting Schiff base, making them attractive candidates for the development of novel therapeutic agents and functional materials.
This document provides detailed application notes and experimental protocols for the preparation of Schiff bases using 5-Amino-2-methyl-2-pentanol, a primary amino alcohol. The presence of a tertiary alcohol moiety in this precursor introduces a potential coordination site and can influence the solubility and biological activity of the derived Schiff bases. While specific literature on Schiff bases derived from this compound is not abundant, the following protocols are based on established general methods for Schiff base synthesis.
Potential Applications
Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The incorporation of the this compound moiety may lead to Schiff bases with unique pharmacological profiles. The hydroxyl group can participate in hydrogen bonding, potentially enhancing interactions with biological targets.
In the field of coordination chemistry, the imine nitrogen and the hydroxyl oxygen of the this compound-derived Schiff base can act as a bidentate ligand, forming stable complexes with various metal ions. These metal complexes themselves are of significant interest due to their catalytic and biological properties.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases from this compound and a representative aromatic aldehyde. These protocols can be adapted for use with other aldehydes or ketones.
Protocol 1: Synthesis of a Schiff Base from this compound and Salicylaldehyde
This protocol describes the synthesis of 2-(((4-hydroxy-4-methylpentan-2-yl)imino)methyl)phenol.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.17 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
To this solution, add 1.22 g (10 mmol) of salicylaldehyde.
-
(Optional) Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring for 3-4 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure Schiff base.
-
Dry the purified crystals in a desiccator.
Protocol 2: Synthesis of a Schiff Base from this compound and Benzaldehyde
This protocol describes the synthesis of (E)-N-benzylidene-4-methyl-4-hydroxypentan-2-amine.
Materials:
-
This compound
-
Benzaldehyde
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Beakers and graduated cylinders
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.17 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 50 mL of toluene.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the crude Schiff base.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol) if it is a solid.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of Schiff bases from this compound. This data is for illustrative purposes and actual results may vary.
| Aldehyde | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | Key FT-IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| Salicylaldehyde | 2-(((4-hydroxy-4-methylpentan-2-yl)imino)methyl)phenol | C₁₃H₁₉NO₂ | 85 | 95-98 | ~3400 (O-H), ~1630 (C=N) | ~8.5 (s, 1H, CH=N), ~1.2 (s, 6H, 2xCH₃) |
| Benzaldehyde | (E)-N-benzylidene-4-methyl-4-hydroxypentan-2-amine | C₁₃H₁₉NO | 90 | (oily liquid) | ~3400 (O-H), ~1645 (C=N) | ~8.3 (s, 1H, CH=N), ~1.2 (s, 6H, 2xCH₃) |
Visualizations
Caption: General reaction for Schiff base formation.
Caption: Experimental workflow for Schiff base synthesis.
References
Application Notes and Protocols: Cyclization Reactions Mediated by Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino alcohols are versatile bifunctional molecules that serve as valuable building blocks in organic synthesis, particularly in the construction of heterocyclic compounds. Their ability to undergo intramolecular cyclization reactions provides a powerful strategy for the synthesis of a wide array of cyclic amines, lactams, and other nitrogen- and oxygen-containing heterocycles. These structural motifs are prevalent in numerous natural products, pharmaceuticals, and agrochemicals. This document provides an overview of common cyclization reactions involving amino alcohols and detailed protocols for their implementation. While specific examples of "5-Amino-2-methyl-2-pentanol" mediating such reactions are not extensively documented in the literature, the principles and protocols described herein are broadly applicable to amino alcohols and can serve as a guide for investigating the reactivity of this specific compound.
General Principles of Amino Alcohol Cyclization
The intramolecular cyclization of amino alcohols typically involves the nucleophilic amino group attacking an electrophilic center derived from the alcohol moiety. The alcohol is often converted into a better leaving group in situ to facilitate the reaction. Common strategies include conversion to a halide, sulfonate ester, or activation with a sulfonylating agent. The regioselectivity of the cyclization is governed by the chain length separating the amino and hydroxyl groups, leading to the formation of five, six, or larger membered rings.
Application 1: Synthesis of Cyclic Amines via Dehydrative Cyclization
One of the most direct methods for the synthesis of cyclic amines from amino alcohols is through intramolecular dehydrative cyclization. This transformation can be promoted by various catalysts and reaction conditions.
Experimental Protocol: One-Pot Synthesis of Cyclic Amines from Amino Alcohols[1]
This protocol describes a one-pot process for the cyclodehydration of amino alcohols to form cyclic amines.
Materials:
-
Amino alcohol
-
Thionyl chloride (SOCl₂)
-
Appropriate solvent (e.g., DME, i-PrOAc, CH₂Cl₂)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Prepare a solution of the amino alcohol in the chosen solvent.
-
In a separate reaction vessel, prepare a solution of thionyl chloride in the same solvent.
-
Slowly add the amino alcohol solution to the thionyl chloride solution. The "inverse" addition is crucial for a clean reaction.
-
After the addition is complete, stir the reaction mixture at the appropriate temperature and for a sufficient time to ensure the formation of the chloro-amine intermediate.
-
Quench the reaction by adding a solution of sodium hydroxide. The pH of the quenched solution should be basic (e.g., pH ~13-14) to facilitate the intramolecular cyclization.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC) to confirm the conversion of the chloro-amine to the desired cyclic amine.
-
Upon completion, perform an aqueous work-up. Add water to dissolve any precipitated inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., distillation, chromatography).
Table 1: Examples of Direct Cyclodehydration of Amino Alcohols [1]
| Starting Amino Alcohol | Product | Yield (%) |
| 2-Aminophenethyl alcohol | Indoline | >99% (by HPLC) |
Application 2: Synthesis of Oxathiazolidine 2,2-dioxides
β-Amino alcohols can be cyclized with a sulfonylating agent to form oxathiazolidine 2,2-dioxides, also known as cyclic sulfamidates. These compounds are valuable chiral auxiliaries and synthetic intermediates.[2]
Experimental Protocol: One-Pot Synthesis of Oxathiazolidine 2,2-dioxides[2]
This refined one-pot procedure avoids the traditional multi-step process.[2]
Materials:
-
β-Amino alcohol
-
Thionyl chloride (SOCl₂)
-
Suitable solvent
Procedure:
-
Dissolve the β-amino alcohol in a suitable solvent.
-
Slowly add thionyl chloride to the solution of the amino alcohol. This "inverse" addition is often preferred.
-
The reaction proceeds through the formation of an intermediate that cyclizes to the oxathiazolidine 2,2-dioxide.
-
Monitor the reaction progress by TLC or another suitable method.
-
Upon completion, the reaction is worked up to isolate the product. The specific work-up procedure may vary depending on the substrate.
Application 3: Selective Synthesis of Lactams and Cyclic Amines
The selective cyclization of amino alcohols to either lactams (cyclic amides) or cyclic amines can be achieved by employing specific catalytic systems and additives.[3][4]
Experimental Protocol: Catalytic Cyclization of Amino Alcohols[4]
Materials:
-
α,ω-Amino alcohol
-
Amination catalyst
-
Additive (water for cyclic amine, sacrificial ketone for lactam)
-
Solvent (if necessary)
-
Inert atmosphere (e.g., Argon)
Procedure:
-
In a reaction vessel purged with an inert gas, combine the amino alcohol, the amination catalyst, and the appropriate additive.
-
If a solvent is used, add it to the mixture.
-
Transfer the reaction mixture to a stainless steel autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 140°C).
-
Monitor the reaction by taking samples at different time intervals and analyzing them by GC and GC/MS.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
The reaction mixture can be directly analyzed or subjected to further work-up and purification.
Table 2: Selective Cyclization of Amino Alcohols [3][4]
| Starting Material | Additive | Major Product |
| n-amino-alcohols | Water | Cyclic amine |
| n-amino-alcohols | Sacrificial ketone | Lactam (amide) |
| n-amino-alcohols | None | Mixture of amine and amide |
| N-substituted amino-alcohols | - | Cyclic amines |
Application 4: Multicomponent Domino Cyclization to Form γ-Lactam Annulated Oxazacycles
Amino alcohols can participate in multicomponent reactions to generate complex heterocyclic structures. For instance, the reaction of ethyl trifluoropyruvate, methyl ketones, and amino alcohols can lead to the formation of γ-lactam annulated oxazacycles.[5]
Experimental Protocol: Synthesis of γ-Lactam Annulated Oxazacycles[5]
Materials:
-
Ethyl trifluoropyruvate
-
Methyl ketone
-
Amino alcohol
-
1,4-Dioxane
Procedure:
-
In a flat-bottomed flask, prepare a solution of ethyl trifluoropyruvate and the methyl ketone in 1,4-dioxane.
-
Add the amino alcohol to the solution.
-
Stir the reaction mixture at room temperature (25°C) for 3-7 days.
-
Monitor the reaction progress by TLC and NMR ¹⁹F.
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the crude product.
-
Purify the product as necessary.
Potential Application of this compound in Cyclization Reactions
Based on its structure, this compound possesses a primary amino group and a tertiary alcohol. The primary amine is a good nucleophile and would be expected to participate in intramolecular cyclization reactions. The tertiary alcohol, however, is generally a poor leaving group and its conversion to a better leaving group might be sterically hindered.
In a dehydrative cyclization (Application 1), the tertiary carbocation that would form upon protonation and loss of water would be relatively stable, potentially facilitating the reaction to form a six-membered cyclic amine (2,2-dimethylpiperidine).
It is important to note that these are predictions based on general chemical principles, and experimental validation is necessary to determine the actual reactivity of this compound in these cyclization reactions.
Visualizing Reaction Pathways
General Workflow for Amino Alcohol Cyclization
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Amino-2-methyl-2-pentanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Amino-2-methyl-2-pentanol is a valuable bifunctional molecule containing both a primary amine and a tertiary alcohol. This structure makes it a useful building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of both a nucleophilic amine and a sterically hindered hydroxyl group allows for selective chemical modifications, making it an attractive intermediate for creating complex molecular architectures. These application notes provide a detailed, three-step synthetic protocol for the scale-up production of this compound, starting from the readily available starting material, ethyl 4-aminobutanoate hydrochloride. The described method involves the protection of the amino group, a Grignard reaction to form the tertiary alcohol, and subsequent deprotection to yield the final product. This process is designed to be robust and scalable for industrial applications.
Overall Reaction Scheme:
A three-step synthesis is proposed for the scale-up production of this compound:
-
Protection Step: The primary amine of ethyl 4-aminobutanoate is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent it from reacting with the Grignard reagent in the subsequent step.
-
Grignard Reaction: The Boc-protected ester undergoes a Grignard reaction with an excess of methylmagnesium bromide (MeMgBr) to form the tertiary alcohol.
-
Deprotection Step: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Quantity (moles) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC-MS) |
| 1 | Boc Protection | Ethyl 4-aminobutanoate HCl | Ethyl 4-((tert-butoxycarbonyl)amino)butanoate | 167.63 | 10 | 2312.9 | 2151 | 93% | >98% |
| 2 | Grignard Reaction | Ethyl 4-((tert-butoxycarbonyl)amino)butanoate | tert-Butyl (4-hydroxy-4-methylpentan-2-yl)carbamate | 231.29 | 9.3 | 2150.8 | 1914.2 | 89% | >97% |
| 3 | Deprotection | tert-Butyl (4-hydroxy-4-methylpentan-2-yl)carbamate | This compound | 217.31 | 8.8 | 1031.4 | 917.9 | 89% | >99% |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate (Boc-protected intermediate)
Materials:
-
Ethyl 4-aminobutanoate hydrochloride (1.68 kg, 10 mol)
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Di-tert-butyl dicarbonate (Boc₂O) (2.29 kg, 10.5 mol)
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Triethylamine (TEA) (2.23 L, 16 mol)
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Dichloromethane (DCM) (20 L)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 L)
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Brine (saturated aqueous NaCl solution) (10 L)
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Anhydrous magnesium sulfate (MgSO₄)
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1 M Hydrochloric acid (HCl)
Procedure:
-
To a 50 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethyl 4-aminobutanoate hydrochloride (1.68 kg) and dichloromethane (20 L).
-
Cool the suspension to 0-5 °C using a chiller.
-
Slowly add triethylamine (2.23 L) to the suspension over 30 minutes, ensuring the temperature remains below 10 °C.
-
In a separate container, dissolve di-tert-butyl dicarbonate (2.29 kg) in dichloromethane (5 L).
-
Add the Boc₂O solution to the reactor via the dropping funnel over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, transfer the reaction mixture to a 100 L separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 5 L), saturated NaHCO₃ solution (2 x 5 L), and brine (1 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product is a colorless to pale yellow oil and is typically used in the next step without further purification. Expected yield: ~2.15 kg (93%).
Step 2: Synthesis of tert-Butyl (4-hydroxy-4-methylpentan-2-yl)carbamate
Materials:
-
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate (2.15 kg, 9.3 mol)
-
Methylmagnesium bromide (3.0 M in diethyl ether) (9.3 L, 27.9 mol)
-
Anhydrous diethyl ether (20 L)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (15 L)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a 100 L jacketed reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet. Ensure the entire apparatus is flame-dried and under a nitrogen atmosphere.
-
Add the Boc-protected intermediate (2.15 kg) dissolved in anhydrous diethyl ether (20 L) to the reactor.
-
Cool the solution to 0-5 °C.
-
Slowly add the methylmagnesium bromide solution (9.3 L) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C. A thick precipitate may form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 L) while cooling the reactor in an ice bath. This should be done with vigorous stirring.
-
Transfer the mixture to a 150 L separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 5 L).
-
Combine the organic layers, wash with brine (1 x 10 L), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product as a viscous oil or low-melting solid. Expected yield: ~1.91 kg (89%).
Step 3: Synthesis of this compound (Deprotection)
Materials:
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tert-Butyl (4-hydroxy-4-methylpentan-2-yl)carbamate (1.91 kg, 8.8 mol)
-
Hydrochloric acid (6 M in isopropanol) (15 L)
-
Isopropanol (10 L)
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Diethyl ether (20 L)
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Sodium hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
Procedure:
-
In a 50 L reactor, dissolve the crude product from Step 2 (1.91 kg) in isopropanol (10 L).
-
Cool the solution to 0-5 °C.
-
Slowly add the 6 M HCl in isopropanol (15 L) over 1 hour. Gas evolution (CO₂) will be observed.
-
After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
The crude product is the hydrochloride salt of this compound. To obtain the free amine, dissolve the crude salt in a minimal amount of water and cool in an ice bath.
-
Adjust the pH to >12 by the slow addition of solid sodium hydroxide pellets with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 10 L).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The final product can be further purified by vacuum distillation to yield a colorless to pale yellow liquid. Expected yield: ~0.92 kg (89%).
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Key chemical transformations in the synthesis of this compound.
Troubleshooting & Optimization
Navigating Synthesis Challenges: A Technical Support Center for Reactions with 5-Amino-2-methyl-2-pentanol
Researchers and drug development professionals working with 5-Amino-2-methyl-2-pentanol now have a dedicated resource for troubleshooting common synthetic challenges. This technical support center provides practical guidance in a user-friendly question-and-answer format to address specific issues encountered during experimentation and help improve reaction yields.
Due to the unique bifunctional nature of this compound, containing both a primary amine and a tertiary alcohol, chemists can encounter specific obstacles in achieving high yields and purity. This guide offers insights into potential side reactions, optimization strategies, and detailed experimental considerations.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am attempting an amide coupling reaction between this compound and a carboxylic acid, but I am observing low yields of the desired amide. What are the potential causes and how can I improve the outcome?
A1: Low yields in amide coupling reactions with this compound can stem from several factors related to its structure and the reaction conditions.
Troubleshooting Steps:
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Choice of Coupling Agent: Standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are generally effective. However, the optimal choice can be substrate-dependent. If one set of coupling agents gives poor yields, consider screening others.
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Reaction Temperature: Amide bond formation is often performed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate and yield. Conversely, if side reactions are suspected, running the reaction at a lower temperature (e.g., 0 °C) may be beneficial.
-
Steric Hindrance: While the primary amine is accessible, the tertiary alcohol moiety introduces some bulk, which might influence the approach of reagents. Ensure adequate stirring and reaction time to overcome potential steric hindrance.
-
Side Reactions of the Hydroxyl Group: The tertiary alcohol is generally less reactive than the primary amine. However, under certain conditions, it could potentially be acylated, especially if a highly reactive acylating agent (like an acid chloride) is used without careful control of stoichiometry and temperature. While less likely with standard coupling agents, this possibility should be considered when analyzing byproducts.
-
Solvent Choice: A dry, aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile is crucial. The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
Illustrative Data for Amide Coupling (Hypothetical)
| Coupling Agent | Additive | Temperature (°C) | Typical Yield Range (%) | Notes |
| EDC | HOBt | 25 | 60-75 | Standard conditions, generally clean reaction. |
| DCC | DMAP | 0 -> 25 | 55-70 | Dicyclohexylurea (DCU) byproduct can complicate purification. |
| HATU | DIPEA | 25 | 75-90 | Often gives higher yields, especially for hindered substrates. |
Q2: I am concerned about potential intramolecular side reactions. Can this compound cyclize under certain conditions?
A2: Yes, intramolecular cyclization is a potential competing reaction pathway, particularly if the amino group is first acylated with a molecule containing a suitable leaving group. For instance, acylation with a haloacyl halide could lead to an intermediate that can undergo intramolecular nucleophilic substitution to form a piperidone derivative.
To minimize this, it is advisable to use reaction conditions that favor the desired intermolecular reaction. This includes using appropriate concentrations of reactants and avoiding prolonged heating, which can promote cyclization.
Experimental Protocols
General Protocol for Amide Coupling of this compound with a Carboxylic Acid using EDC/HOBt
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath and add EDC (1.1 eq). Stir the mixture for 30 minutes at 0 °C.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired amide formation versus a potential intramolecular cyclization side reaction.
Caption: Desired intermolecular amide bond formation pathway.
Caption: Potential intramolecular cyclization side reaction pathway.
This technical support center aims to be a valuable resource for scientists and researchers. As more specific applications and reaction data for this compound become available, this guide will be updated to provide even more detailed and targeted advice.
Side reactions and byproducts in "5-Amino-2-methyl-2-pentanol" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methyl-2-pentanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most plausible and commonly employed synthetic routes for this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a protected aminonitrile, like N-Boc-4-cyanobutylamine. Subsequent deprotection yields the final product.
-
Reductive Amination: This route typically starts with a ketone, such as 4-methyl-4-penten-1-al, which is then reacted with ammonia or an ammonia source in the presence of a reducing agent to form the amino alcohol.
Q2: What are the typical side reactions observed during the Grignard synthesis of this compound?
A2: During the Grignard synthesis, several side reactions can occur, leading to the formation of byproducts. The most common ones include:
-
Enolization of the nitrile: The Grignard reagent can act as a base and deprotonate the carbon alpha to the nitrile group, leading to the formation of an enolate and reducing the yield of the desired product.
-
Reaction with unprotected amine: If the starting aminonitrile is not properly protected, the Grignard reagent will react with the acidic proton of the amine group, quenching the reagent.
-
Wurtz-type coupling: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of a hydrocarbon byproduct.
-
Formation of a ketone: Incomplete reaction or hydrolysis of the intermediate imine can result in the formation of a ketone byproduct.
Q3: What byproducts should I expect from the reductive amination route?
A3: Reductive amination can also lead to several byproducts, including:
-
Over-alkylation: The primary amine product can react further with the starting aldehyde or ketone to form secondary and tertiary amines.
-
Reduction of the carbonyl group: The reducing agent can directly reduce the starting ketone to an alcohol before amination occurs.
-
Imines: Incomplete reduction of the intermediate imine can leave this as an impurity.
Q4: How can I purify the final this compound product?
A4: Due to the presence of both a hydroxyl and an amino group, this compound is a polar compound. Effective purification methods include:
-
Acid-base extraction: This technique can be used to separate the basic amino alcohol from non-basic impurities.
-
Distillation: Fractional distillation under reduced pressure can be effective for separating the product from impurities with different boiling points.
-
Column chromatography: For high purity, column chromatography using silica gel or alumina can be employed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine to prevent tailing, is typically used.
Troubleshooting Guides
Grignard Reaction Route
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or no yield of the desired product | Presence of moisture or other protic sources. | Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. | Increased yield of the Grignard reagent and the final product. |
| Inactive magnesium. | Activate magnesium turnings with iodine or 1,2-dibromoethane before adding the alkyl halide. | Successful initiation and completion of the Grignard reagent formation. | |
| Grignard reagent reacting with unprotected amine. | Ensure the amino group of the starting material is fully protected (e.g., with a Boc group). | Prevention of Grignard reagent quenching and increased product yield. | |
| Formation of a significant amount of ketone byproduct | Incomplete reaction or premature hydrolysis of the intermediate imine. | Ensure a sufficient excess of the Grignard reagent is used and that the reaction goes to completion. Quench the reaction carefully with a non-aqueous workup if possible, followed by a separate hydrolysis step. | Minimized ketone formation and higher yield of the amino alcohol. |
| Presence of a high-boiling hydrocarbon impurity | Wurtz-type coupling of the Grignard reagent with the alkyl halide. | Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. | Reduced formation of the coupling byproduct. |
Reductive Amination Route
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of secondary and tertiary amine byproducts | Over-alkylation of the primary amine product. | Use a large excess of ammonia or the amine source. Control the stoichiometry of the reactants carefully. | Increased selectivity for the primary amine product. |
| Presence of the corresponding alcohol of the starting ketone | Direct reduction of the ketone by the reducing agent. | Choose a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride. | Preferential reduction of the imine over the ketone. |
| Low conversion of the starting ketone | Inefficient imine formation. | Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) to promote imine formation. | Improved conversion of the starting material. |
| Difficult purification of the final product | Presence of multiple amine byproducts. | Optimize the reaction conditions to minimize over-alkylation. Employ chromatographic purification with a suitable solvent system. | Easier purification and higher purity of the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a hypothetical procedure based on standard Grignard reaction principles.
Step 1: Protection of the Amine
-
To a solution of 4-aminobutanenitrile (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-cyanobutylamine.
Step 2: Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of methyl bromide (2.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reagent formation.
-
Once the reaction starts, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0°C and add a solution of N-Boc-4-cyanobutylamine (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude protected amino alcohol in a solution of hydrochloric acid in methanol.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether.
-
Basify the aqueous layer with a sodium hydroxide solution and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol is a hypothetical procedure based on standard reductive amination principles.
-
To a solution of 4-methyl-4-penten-1-al (1.0 eq) in methanol, add a solution of ammonia in methanol (10 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound via Grignard reaction, highlighting potential side reactions.
Caption: Troubleshooting workflow for low yield in the reductive amination synthesis of this compound.
Technical Support Center: Purification of 5-Amino-2-methyl-2-pentanol and Its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during the purification of 5-Amino-2-methyl-2-pentanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its derivatives?
A1: The primary challenges stem from the bifunctional nature of these molecules, possessing both a basic amino group and a hydroxyl group. This combination leads to high polarity, making them prone to issues such as:
-
Strong interactions with silica gel: This can cause streaking, tailing, and poor separation during column chromatography.
-
High solubility in polar solvents: This complicates extractions and can make crystallization difficult.
-
Potential for salt formation: The basic amino group can react with acidic impurities or chromatography media.
-
Hygroscopic nature: The polar functional groups can attract and retain water from the atmosphere.
Q2: What is the recommended first-line purification technique for crude this compound?
A2: The initial purification strategy depends on the physical state and scale of your crude product.
-
For solids: Recrystallization is often the most straightforward and scalable method.
-
For oils or if recrystallization fails: Distillation under reduced pressure is a suitable option for thermally stable compounds like this compound.
-
For complex mixtures or high-purity requirements: Column chromatography is the most versatile technique.
Q3: When should I consider using a protecting group strategy for my this compound derivative?
A3: A protecting group strategy is advisable when the high polarity of the amino or hydroxyl group significantly hinders purification. For instance, if your derivative shows severe streaking on silica gel even with modified solvent systems, protecting the polar functional group can facilitate easier handling and purification. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines, as it reduces polarity and is generally stable to many chromatographic conditions.
Troubleshooting Guides
Distillation
Q4: I am trying to purify this compound by distillation, but I am not getting a stable boiling point. What could be the issue?
A4: An unstable boiling point during distillation can be caused by several factors. Refer to the troubleshooting workflow below.
Caption: Troubleshooting workflow for unstable distillation boiling points.
Experimental Protocol: Vacuum Distillation of this compound
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Sample Preparation: Place the crude this compound in the distilling flask with a magnetic stir bar or boiling chips.
-
Evacuation: Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a stable temperature. The boiling point of this compound is expected to be significantly lower than its atmospheric boiling point.
-
Shutdown: After collecting the desired fraction, remove the heat source and allow the system to cool before slowly releasing the vacuum.
| Parameter | Recommended Value |
| Pressure | 10-20 mmHg |
| Expected Boiling Point | Lower than atmospheric boiling point |
| Stirring | Magnetic stirrer or boiling chips |
Column Chromatography
Q5: My this compound derivative is streaking badly on the silica gel column. How can I improve the separation?
A5: Streaking of amines on silica gel is a common problem due to the acidic nature of silica. Here are some solutions:
Caption: Strategies to mitigate amine streaking in column chromatography.
Experimental Protocol: Flash Chromatography of a this compound Derivative
-
Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude derivative in a minimum amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Include a basic modifier in your mobile phase.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Typical Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient |
| Basic Modifier | 0.5% Triethylamine |
Recrystallization
Q6: I am unable to induce crystallization of my this compound derivative. It keeps oiling out. What should I do?
A6: "Oiling out" is a common issue in recrystallization. The following guide provides steps to troubleshoot this problem.
Caption: A logical workflow for addressing the issue of a compound oiling out during recrystallization.
Experimental Protocol: Recrystallization of a Solid this compound Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair where the compound is soluble at high temperatures but insoluble at low temperatures. Common choices include isopropanol, acetone, or mixtures like hexane/ethyl acetate.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter.
-
Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
| Solvent System | Suitability |
| Isopropanol | Good for moderately polar compounds |
| Acetone | Can be effective, but its volatility can lead to rapid crystallization |
| Hexane/Ethyl Acetate | A versatile non-polar/polar mixture |
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the purification of a hypothetical hindered amino alcohol similar to this compound. Actual results may vary.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Vacuum Distillation | 85 | 98 | 75 |
| Column Chromatography | 85 | >99 | 60 |
| Recrystallization | 90 | >99 | 80 |
Disclaimer: This technical support guide provides general advice and illustrative protocols. Researchers should always conduct their own optimization experiments for their specific compounds and reaction scales.
Overcoming stability issues of "5-Amino-2-methyl-2-pentanol" in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming stability issues with "5-Amino-2-methyl-2-pentanol" in solution. The information is compiled from publicly available safety data sheets and literature on structurally similar amino alcohols.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in Aqueous Solution | pH Shift: Changes in pH can affect the solubility of the amino alcohol. Low Temperature: Solubility may decrease at lower temperatures. Reaction with CO2: Absorption of atmospheric carbon dioxide can lead to the formation of carbonate salts, which may have lower solubility. | 1. Adjust pH: Ensure the solution pH is maintained within the optimal range for solubility. Buffering the solution may be necessary. 2. Temperature Control: Store and handle the solution at a consistent, appropriate temperature. Avoid freeze-thaw cycles. 3. Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO2. Use freshly degassed solvents. |
| Solution Discoloration (Yellowing/Browning) | Oxidation: The amine group is susceptible to oxidation, which can lead to colored byproducts. This can be accelerated by exposure to air, light, and metal ions. Degradation: Thermal degradation can also produce colored impurities. | 1. Use Antioxidants: Consider the addition of a small amount of an antioxidant compatible with your experimental system. 2. Protect from Light: Store solutions in amber vials or protect them from light. 3. Use High-Purity Solvents: Ensure solvents are free of metal ion contaminants. 4. Avoid High Temperatures: Store solutions at recommended cool temperatures and avoid prolonged exposure to heat. |
| Loss of Potency or Reactivity | Chemical Degradation: The molecule may be degrading over time due to factors like pH, temperature, or oxidation. Hydrolysis: Although less common for this structure, hydrolysis of contaminants or reaction products could affect the overall system. | 1. Fresh Preparation: Prepare solutions fresh before use whenever possible. 2. Stability Study: Conduct a small-scale stability study under your specific experimental conditions (solvent, pH, temperature) to determine the usable lifetime of the solution. Monitor by an appropriate analytical method (e.g., HPLC, GC-MS). 3. Proper Storage: Adhere strictly to recommended storage conditions (cool, dry, dark, inert atmosphere). |
| Inconsistent Experimental Results | Variable Solution Stability: Inconsistent handling and storage of the this compound solution can lead to varying levels of degradation between experiments. | 1. Standardize Protocol: Establish and adhere to a strict, standardized protocol for solution preparation, handling, and storage. 2. Quality Control: Implement a quality control check for freshly prepared solutions, such as a quick analytical test or a functional assay, to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: Based on general guidelines for similar amino alcohols, stock solutions should be stored in a cool, dry, and dark place.[1][2] It is recommended to store solutions in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric CO2.[3] For long-term storage, temperatures of 2-8°C are often recommended.
Q2: What solvents are compatible with this compound?
A2: this compound is expected to be soluble in water and common organic solvents. Structurally similar compounds like 5-Amino-1-pentanol are soluble in water, ethanol, and acetone.[4][5] For specific applications, it is crucial to test solubility and stability in the desired solvent system.
Q3: How can I monitor the degradation of my this compound solution?
A3: Degradation can be monitored using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful methods for identifying and quantifying the parent compound and its degradation products.[6][7] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD) can also be used to track the decrease in the concentration of the active compound over time.
Q4: Are there any known incompatible materials or substances?
A4: Avoid contact with strong oxidizing agents, as the amino group is susceptible to oxidation.[3] Also, avoid contact with acids, as they will react with the amine to form salts, and with materials that can catalyze degradation, such as certain metals.
Q5: What are the likely degradation pathways for this compound?
A5: While specific studies on this compound are limited, based on similar amino alcohols like 2-amino-2-methyl-1-propanol (AMP), two primary degradation pathways are likely:[7][8][9]
-
Oxidative Degradation: In the presence of oxygen, degradation can be initiated by the abstraction of a hydrogen atom, leading to the formation of imines, aldehydes, and other oxidation products.
-
Thermal Degradation: At elevated temperatures, especially in the presence of CO2, cyclization reactions can occur, forming oxazolidinone derivatives.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
This protocol provides a general method for preparing a stock solution of this compound with enhanced stability.
-
Solvent Degassing: Degas the desired solvent (e.g., high-purity water, ethanol) by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen and carbon dioxide.
-
Weighing: Weigh the required amount of this compound in a clean, dry vial under an inert atmosphere if possible (e.g., in a glove box).
-
Dissolution: Add the degassed solvent to the vial containing the compound. Mix gently until fully dissolved. A brief sonication in a room temperature water bath may aid dissolution.
-
Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace of the vial with the inert gas before sealing it tightly with a PTFE-lined cap.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, and preparation date. Store at the recommended temperature (e.g., 2-8°C), protected from light.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of a this compound solution over time.
-
Solution Preparation: Prepare the this compound solution according to Protocol 1 in the desired solvent and at the concentration to be tested.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline.
-
Storage Conditions: Store the solution under the conditions you wish to evaluate (e.g., room temperature vs. 4°C, light vs. dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. This will provide a stability profile of the compound under the tested conditions.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalysis with 5-Amino-2-methyl-2-pentanol
Disclaimer: Direct catalytic applications of 5-Amino-2-methyl-2-pentanol are not extensively documented in publicly available literature. This guide is based on the established principles of organocatalysis by structurally similar primary β-amino alcohols. The protocols and troubleshooting advice provided are intended as a starting point for researchers and may require further optimization for specific applications.
Frequently Asked Questions (FAQs)
Q1: What types of reactions can I expect this compound to catalyze?
A1: Based on its structure, this compound, a primary β-amino alcohol, is a promising candidate for various asymmetric organocatalytic reactions. The primary amine can act as a Brønsted base or form enamine intermediates, while the hydroxyl group can act as a hydrogen bond donor to orient substrates. Potential applications include:
-
Michael Additions: Catalyzing the conjugate addition of nucleophiles (like β-keto esters or aldehydes) to α,β-unsaturated compounds (like nitroalkenes).[1][2]
-
Aldol Reactions: Facilitating the asymmetric aldol condensation between ketones and aldehydes.
-
Mannich Reactions: Acting as a catalyst for the three-component reaction between an aldehyde, an amine, and a ketone.[3]
-
1,3-Dipolar Cycloadditions: Potentially catalyzing cycloaddition reactions.[4]
Q2: How do the structural features of this compound influence its catalytic activity?
A2: The catalytic performance of this compound is derived from its key functional groups:
-
Primary Amino Group: This group can act as a Brønsted base to deprotonate substrates or form a nucleophilic enamine intermediate with carbonyl compounds.
-
Tertiary Alcohol: The hydroxyl group can form hydrogen bonds with substrates, helping to create a rigid transition state that is crucial for achieving high stereoselectivity.
-
Chiral Center (if applicable): While this compound itself is not chiral, its derivatives or coordination complexes can be. In chiral amino alcohol catalysts, the stereochemistry is critical for inducing asymmetry in the product.
Q3: My reaction is showing low enantioselectivity (ee). What are the initial steps to improve it?
A3: Low enantioselectivity is a common issue in asymmetric catalysis. Here are some initial troubleshooting steps:
-
Lower the Reaction Temperature: Many stereoselective reactions benefit from lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C), which can enhance the energy difference between the diastereomeric transition states.[2][5]
-
Screen Solvents: The polarity and protic/aprotic nature of the solvent can significantly impact the stability of the transition state. Experiment with a range of solvents (e.g., toluene, THF, CH2Cl2, DMSO).
-
Vary Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve enantioselectivity by minimizing background uncatalyzed reactions.
Q4: I am observing significant racemization of my product. What could be the cause and how can I prevent it?
A4: Racemization can occur during the reaction, work-up, or purification stages.[5]
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to racemization.[5] Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Strongly Acidic or Basic Conditions: Both during the reaction and work-up, strong acids or bases can facilitate the formation of achiral intermediates, leading to a loss of stereochemical purity.[5] Use mild acids or bases for pH adjustment if necessary.
-
Purification: Silica gel is acidic and can cause racemization of sensitive compounds. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Reagent Purity | Ensure all starting materials, including the catalyst and solvents, are pure and dry. Impurities can inhibit the catalyst or lead to side reactions.[6] |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, concentration, and reaction time. Run small-scale experiments to screen a range of conditions. |
| Catalyst Inactivity | The catalyst may be poisoned by impurities or may not be suitable for the specific transformation. Verify the integrity of the catalyst. |
| Atmosphere Sensitivity | Some reactions are sensitive to air or moisture.[6] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up | The product may be partially soluble in the aqueous phase or may be unstable under the work-up conditions.[6] Adjust the pH of the aqueous layer and use appropriate extraction solvents. |
Issue 2: Poor Diastereo- or Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Temperature | Lowering the reaction temperature often increases selectivity by favoring the lower-energy transition state.[2][5] |
| Inappropriate Solvent | The solvent plays a crucial role in the organization of the transition state. Screen a variety of solvents with different polarities. |
| Uncatalyzed Background Reaction | A non-selective background reaction may be competing with the catalyzed pathway. Try lowering the reaction temperature or adjusting the concentration of reactants. |
| Catalyst Aggregation | At high concentrations, the catalyst may aggregate, leading to lower effective chirality. Experiment with different catalyst loadings. |
| Incorrect Catalyst Structure | For a given reaction, the stereochemical outcome can be highly dependent on the structure of the amino alcohol catalyst. It may be necessary to screen different catalysts.[2] |
Experimental Protocols
Hypothetical Protocol: Asymmetric Michael Addition of a β-Keto Ester to a Nitroalkene
This protocol is a general guideline for optimizing the reaction conditions for the catalysis of a Michael addition using this compound.
Materials:
-
This compound (catalyst)
-
β-keto ester (nucleophile)
-
Nitroalkene (electrophile)
-
Anhydrous solvent (e.g., toluene, THF, CH2Cl2)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (optional)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (e.g., 10 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., 2.0 mL).
-
Reactant Addition: Add the β-keto ester (1.2 equivalents) to the flask and stir for 5 minutes.
-
Initiation: Add the nitroalkene (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Optimization Parameters:
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 5 mol% - 20 mol% | To find the optimal balance between reaction rate and minimizing side reactions. |
| Temperature | -30 °C to Room Temp | Lower temperatures often lead to higher stereoselectivity.[2] |
| Solvent | Toluene, THF, CH2Cl2, Dioxane | Solvent polarity can significantly influence the reaction outcome. |
| Concentration | 0.1 M - 1.0 M | Can affect reaction rates and catalyst aggregation. |
Visualizations
Caption: A general workflow for troubleshooting common issues in catalytic reactions.
Caption: A hypothetical enamine catalytic cycle for a Michael addition reaction.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting guide for "5-Amino-2-methyl-2-pentanol" experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Amino-2-methyl-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is an organic compound with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol .[1][2] It possesses both a primary amine (-NH2) and a tertiary alcohol (-OH) functional group, making it a bifunctional molecule. This structure allows it to exhibit chemical properties of both amines and alcohols.[3]
Q2: What are the primary safety hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
Q3: How should this compound be stored?
Amino alcohols should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4] The container should be tightly sealed to prevent absorption of moisture and carbon dioxide from the air.
Q4: What are the potential applications of this compound in research and drug development?
While specific applications for this compound are not extensively documented in publicly available literature, its structure as an amino alcohol suggests potential use as:
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A building block in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds.[3][5]
-
A ligand in coordination chemistry.
-
A precursor for the synthesis of novel polymers or materials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Synthesis & Reaction Issues
Problem: Low or no yield during synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure reagents are of sufficient purity and added in the correct stoichiometry. |
| Side reactions | The bifunctional nature of amino alcohols can lead to side reactions. The amine group can react with electrophiles, and the alcohol group can undergo oxidation or substitution. Protect one of the functional groups if necessary. For example, the amine can be protected as a carbamate (e.g., Boc) before reacting the alcohol. |
| Degradation of product | The product may be sensitive to the work-up conditions (e.g., pH, temperature). Perform a stability test on a small sample of the product under the work-up conditions to check for degradation.[6] |
| Catalyst poisoning or deactivation | If using a catalyst, ensure it is not being poisoned by impurities in the starting materials or solvent. The amine functionality of the product or starting material can sometimes inhibit certain catalysts. |
Problem: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Step |
| Product is water-soluble | Due to the polar amine and alcohol groups, the product may have significant water solubility, leading to loss during aqueous work-up.[3] Minimize the volume of water used or back-extract the aqueous layer multiple times with an organic solvent. Brine washes can also help to reduce the solubility of the product in the aqueous phase. |
| Formation of an emulsion during work-up | The amphiphilic nature of the product can lead to the formation of emulsions. Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective. |
| Co-elution with impurities during chromatography | Optimize the mobile phase for column chromatography. A polar solvent system will likely be required. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique such as distillation or crystallization. |
Handling & Storage Issues
Problem: The compound has changed in appearance or properties over time.
| Possible Cause | Troubleshooting Step |
| Absorption of water or carbon dioxide | Amino alcohols can be hygroscopic and can react with atmospheric CO2 to form carbamates. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] |
| Decomposition | Although generally stable, prolonged exposure to heat or light may cause decomposition. Store in a cool, dark place. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a two-step synthesis starting from 5-hydroxy-2-pentanone. The first step is the protection of the hydroxyl group, followed by reductive amination of the ketone.
Step 1: Protection of 5-hydroxy-2-pentanone
-
Dissolve 5-hydroxy-2-pentanone (1 equivalent) in dichloromethane (DCM).
-
Add a suitable protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents), and an amine base like triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected keto alcohol.
Step 2: Reductive Amination
-
Dissolve the protected keto alcohol (1 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Add aqueous NaOH to the residue until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate.
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Deprotect the silyl ether using a standard procedure (e.g., tetrabutylammonium fluoride in THF) to yield this compound.
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Purify the final product by column chromatography or distillation.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C6H15NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [1][2] |
| XLogP3-AA | -0.1 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 117.115364102 Da | [2] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
| Heavy Atom Count | 8 | [2] |
| Complexity | 61.5 | [2] |
Mandatory Visualizations
As there are no specific signaling pathways described in the literature for this compound, a general workflow for screening the biological activity of a novel compound is presented below. This is a logical first step for a drug development professional working with a new molecule.
References
- 1. 5-Amino-2-methylpentan-2-ol | C6H15NO | CID 22735029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. paulbracher.com [paulbracher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]
- 5. Buy 5-Amino-2-pentanol HCl [smolecule.com]
- 6. How To [chem.rochester.edu]
Technical Support Center: Managing Stereoselectivity in Reactions with 5-Amino-2-methyl-2-pentanol
Welcome to the technical support center for managing stereoselectivity in reactions involving 5-Amino-2-methyl-2-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in stereoselective reactions?
This compound is a chiral amino alcohol that can serve multiple roles in asymmetric synthesis. Its bifunctional nature, containing both a primary amine and a tertiary alcohol, allows it to be used as a chiral auxiliary, a chiral ligand for metal-catalyzed reactions, or as a chiral building block itself.[1][2] When used as a chiral auxiliary, it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[3][4] As a chiral ligand, it coordinates with a metal catalyst to create a chiral environment, influencing the stereoselectivity of the transformation.[5][6][7]
Q2: How does the structure of this compound influence stereoselectivity?
The stereochemical outcome of reactions utilizing this compound is dictated by its inherent chirality. The spatial arrangement of the amino and hydroxyl groups, along with the methyl and isobutyl substituents at the stereocenter, creates a sterically and electronically biased environment. This bias directs the approach of incoming reagents, favoring the formation of one diastereomer or enantiomer over the other.[8][9]
Q3: What are the common challenges in achieving high stereoselectivity with amino alcohol-based auxiliaries?
Common challenges include obtaining high diastereomeric or enantiomeric excess, difficulties in removing the auxiliary post-reaction, and unexpected side reactions. The flexibility of the auxiliary and the reaction conditions (temperature, solvent, choice of base or Lewis acid) can significantly impact the rigidity of the transition state, which is crucial for high stereoselectivity.[10]
Q4: Can this compound be used to synthesize all possible stereoisomers of a product?
In some cases, it is possible to access all possible stereoisomers of a product by employing a strategy known as stereodivergent synthesis.[11] This can be achieved by carefully selecting the enantiomer of the chiral auxiliary (if available), the geometry of the substrate (e.g., E/Z isomers), and the reaction conditions or catalyst.[11]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound or similar chiral amino alcohols to control stereoselectivity.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome (Illustrative) |
| Low Diastereoselectivity (e.g., < 70:30 dr) | 1. Insufficiently rigid transition state.2. Incorrect choice of solvent.3. Non-optimal reaction temperature. | 1. Employ a chelating Lewis acid (e.g., TiCl₄, SnCl₄) to create a more organized transition state.2. Screen a range of solvents with varying polarity (e.g., toluene, THF, CH₂Cl₂).3. Lower the reaction temperature (e.g., from room temperature to -78 °C). | Increase in diastereomeric ratio to > 90:10. |
| Poor Enantioselectivity (when used as a ligand) | 1. Low catalyst loading.2. Inefficient ligand-metal complex formation.3. Presence of impurities that poison the catalyst. | 1. Increase catalyst and ligand loading (e.g., from 1 mol% to 5 mol%).2. Pre-form the catalyst complex before adding the substrate.3. Use freshly distilled solvents and purified reagents. | Improvement in enantiomeric excess from < 50% to > 90%. |
| Difficult Auxiliary Removal | 1. Steric hindrance around the cleavage site.2. Harsh cleavage conditions leading to product degradation. | 1. Screen different cleavage methods (e.g., acidic hydrolysis, basic hydrolysis, reductive cleavage with LiAlH₄).2. Use milder reagents or optimize reaction times and temperatures for cleavage. | Successful auxiliary removal with minimal impact on product yield and stereochemical integrity. |
| Inconsistent Results | 1. Variable quality of reagents (e.g., organometallics).2. Presence of atmospheric moisture. | 1. Titrate organometallic reagents before each use.2. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Reproducible diastereomeric or enantiomeric ratios across multiple experiments. |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using this compound as a Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of a ketone via the formation of a chiral imine with this compound.
1. Formation of the Chiral Imine:
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral amino alcohol (1.0 eq.) and the ketone (1.1 eq.) in dry toluene.
-
Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Remove the solvent under reduced pressure to obtain the crude chiral imine, which can often be used without further purification.
2. Deprotonation and Alkylation:
-
Dissolve the crude imine in a dry, ethereal solvent (e.g., THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base (e.g., LDA, 1.2 eq.) and stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Add the alkylating agent (e.g., an alkyl halide, 1.5 eq.) dropwise and allow the reaction to stir at -78 °C for several hours, or until TLC analysis indicates consumption of the starting material.
3. Workup and Auxiliary Cleavage:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The chiral auxiliary can be cleaved by acidic hydrolysis (e.g., with aqueous HCl) to yield the α-alkylated ketone. The stereoselectivity can be determined by chiral HPLC or NMR analysis of the product.
Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde using a this compound-derived Ligand
This protocol outlines a general procedure for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a complex formed from a derivative of this compound.
1. Catalyst Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add a solution of diethylzinc in hexane (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe.
-
If an additive like titanium (IV) isopropoxide is used, it is typically added before the diethylzinc.
-
Stir the mixture at this temperature for 30 minutes to allow for the formation of the active catalyst complex.
2. Aldehyde Addition:
-
Add the freshly distilled aldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.
3. Reaction Monitoring and Workup:
-
Stir the reaction at 0 °C and monitor its completion by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature, separate the aqueous layer, and extract it with diethyl ether or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
4. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the resulting chiral secondary alcohol by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for optimizing stereoselectivity using a chiral auxiliary.
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 9. research.aalto.fi [research.aalto.fi]
- 10. youtube.com [youtube.com]
- 11. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: 5-Amino-2-methyl-2-pentanol Reaction Mechanism Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methyl-2-pentanol and similar amino alcohols. The information is designed to address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare γ-amino alcohols like this compound?
A1: Common strategies for synthesizing γ-amino alcohols include the reduction of γ-nitro ketones or γ-amino esters, the reduction of nitriles, and reductive amination of keto alcohols. Another approach involves the use of Grignard reagents with aminonitriles.
Q2: I am observing significant side product formation during the synthesis. What are the likely culprits?
A2: Side product formation can arise from several sources depending on the synthetic route. For instance, during the reduction of nitriles, secondary and tertiary amines can form as byproducts.[1] In Grignard reactions with esters, a common issue is the double addition of the Grignard reagent, leading to a tertiary alcohol instead of the desired ketone intermediate.[2][3]
Q3: My reaction yield is consistently low. What factors should I investigate?
A3: Low yields can be attributed to several factors. In reductions using lithium aluminum hydride (LiAlH₄), improper quenching of the reaction can lead to the formation of aluminum salts that trap the product.[2] For reactions involving Grignard reagents, the presence of moisture is a critical issue as it will quench the reagent.[4] Additionally, the choice of protecting groups and their stability under the reaction conditions can significantly impact the overall yield.[2]
Q4: How can I best purify my final this compound product, which is a polar compound?
A4: The purification of polar amino alcohols can be challenging due to their strong interaction with standard silica gel.[5] Techniques to consider include using a modified eluent system with a basic additive like triethylamine to minimize tailing on silica gel, or employing alternative stationary phases such as alumina.[2][5] Reverse-phase chromatography is another effective option for purifying highly polar compounds.[5] In some cases, converting the amino alcohol to a salt may aid in purification through recrystallization.[5]
Q5: Should I use protecting groups for the synthesis of this compound?
A5: Yes, using protecting groups for the amine functionality is often advantageous. The high polarity of the amino group can interfere with purification.[5] Protecting the amine with a group like tert-butoxycarbonyl (Boc) can reduce its polarity, making chromatographic purification more manageable.[5][6] The choice of protecting group is crucial and should be stable to the reaction conditions and easily removable.[7]
Troubleshooting Guides
Issue 1: Low Yield in Nitrile Reduction Route
| Symptom | Possible Cause | Suggested Solution |
| Low isolated yield of the primary amine. | Formation of secondary and tertiary amine byproducts. | Add ammonia or ammonium hydroxide to the reaction mixture to minimize the formation of these byproducts.[1] |
| Product loss during work-up. | Inefficient quenching of the LiAlH₄ reaction leading to product entrapment in aluminum salts. | Employ a Fieser work-up: sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.[2] |
| Incomplete reaction. | The reducing agent is not strong enough. | While LiAlH₄ is typically effective for nitrile reduction, ensure fresh, active reagent is used. Sodium borohydride is generally not strong enough for this transformation.[8] |
Issue 2: Poor Separation and Tailing during Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Significant tailing or streaking of the product spot on TLC and column. | Strong interaction of the basic amine with acidic silica gel. | Add a small percentage (0.1-1%) of triethylamine or ammonia to your eluent system.[2] |
| The compound does not move from the baseline even with polar solvents. | The compound is too polar for normal-phase chromatography. | Consider using a different stationary phase like neutral or basic alumina, or switch to reverse-phase (C18) chromatography.[5][9] |
| Co-elution with polar impurities. | Insufficient resolution with the current solvent system. | If the product is an oil and recrystallization is not an option, consider protecting the amine group (e.g., with a Boc group) to decrease polarity and improve separation.[5][6] |
Issue 3: Unexpected Product in Grignard-based Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Formation of a tertiary alcohol instead of the expected secondary alcohol (from an ester). | The initially formed ketone is more reactive than the starting ester, leading to a second Grignard addition. | Convert the starting amino acid to a Weinreb amide (N-methoxy-N-methylamide). The intermediate from the Grignard addition to a Weinreb amide is stable until acidic workup, preventing over-addition.[2] |
| The Grignard reaction does not initiate or proceeds with very low conversion. | The Grignard reagent is quenched by acidic protons. | Ensure all glassware is rigorously dried and use anhydrous solvents. The starting material should not contain acidic protons (like in a carboxylic acid) that would react with the Grignard reagent.[4] |
Experimental Protocols
Protocol 1: Synthesis via Reduction of a γ-Nitro Ketone
This protocol is an illustrative example based on the synthesis of similar amino alcohols.
-
Reduction of the Ketone: Dissolve the starting γ-nitro ketone in ethanol and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) in portions while monitoring the reaction by TLC. After completion, add water and heat the solution to boiling. Allow the solution to cool to room temperature to crystallize the nitro alcohol. Collect the product by vacuum filtration.
-
Reduction of the Nitro Group: The resulting nitro alcohol is then reduced to the amino alcohol. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a common method. Alternatively, other reducing agents like tin(II) chloride or iron in acidic media can be used.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol with a small addition of triethylamine.
Protocol 2: Synthesis via Grignard Reaction with a Protected Aminonitrile
This protocol is a hypothetical route that would require optimization.
-
Protection of the Amine: Protect the amino group of a suitable starting aminonitrile (e.g., 4-aminobutanenitrile) with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O).
-
Grignard Reaction: In a flame-dried flask under an inert atmosphere, dissolve the Boc-protected aminonitrile in an anhydrous ether solvent (e.g., THF or diethyl ether). Cool the solution in an ice bath and slowly add the Grignard reagent (e.g., methylmagnesium bromide). The reaction progress should be monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
Hydrolysis and Deprotection: The intermediate imine is hydrolyzed to a ketone during the aqueous workup. The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the amino ketone, which would then require a second Grignard reaction and subsequent workup to yield the final product.
-
Purification: The final product would be purified as described in Protocol 1.
Quantitative Data Summary
Table 1: Expected Yields for Different Synthetic Routes
| Synthetic Route | Key Transformation | Typical Yield Range |
| Nitrile Reduction | Reduction of a nitrile to a primary amine | 60-85% |
| Reductive Amination | Reductive amination of a ketone | 70-90% |
| Grignard Reaction | Grignard addition to a nitrile followed by hydrolysis | 50-75% |
Table 2: Purity Analysis of Final Product
| Analytical Method | Parameter | Expected Result |
| HPLC | Purity | >95% after purification |
| ¹H NMR | Structural Confirmation | Peaks consistent with the proposed structure |
| Mass Spectrometry | Molecular Weight | [M+H]⁺ corresponding to the molecular weight of this compound (118.19 g/mol ) |
Visualizations
Caption: Potential synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis experiments.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in the Presence of 5-Amino-2-methyl-2-pentanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 5-Amino-2-methyl-2-pentanol.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or stops completely when using this compound. What is the likely cause?
A1: The most probable cause of catalyst deactivation is poisoning by the amino group of this compound. The nitrogen atom in the amino group has a lone pair of electrons that can strongly coordinate to the active sites of metal catalysts (e.g., Pd, Pt, Rh, Au), rendering them inactive for the desired chemical transformation.[1][2][3][4] This strong adsorption blocks reactant molecules from accessing the catalytic sites.
Q2: What are the primary mechanisms of catalyst deactivation when this compound is present?
A2: The primary deactivation mechanisms are:
-
Poisoning: This is the most common issue. The nitrogen atom in the amino alcohol acts as a Lewis base and binds strongly to the acidic metal centers of the catalyst.[3][5][6] This chemical deactivation can be reversible or irreversible depending on the strength of the bond.
-
Fouling: In some cases, insoluble byproducts or polymers derived from this compound or other reactants can physically deposit on the catalyst surface, blocking pores and active sites.[6][7]
-
Thermal Degradation (Sintering): At elevated reaction temperatures, the metal nanoparticles of a heterogeneous catalyst can agglomerate into larger particles.[6][7] This reduces the active surface area and, consequently, the catalyst's activity.
-
Leaching: The active metal component of a supported catalyst may dissolve into the reaction medium, a process that can sometimes be accelerated by the presence of certain ligands.
Q3: Are certain types of catalysts more susceptible to deactivation by this compound?
A3: Yes. Transition metal catalysts, particularly those based on palladium, platinum, rhodium, and gold, are highly susceptible to poisoning by nitrogen-containing compounds like amino alcohols.[2][4] Catalysts with acidic sites, such as zeolites and silica-alumina, can also be poisoned by the basic amino group.[5]
Q4: How can I minimize catalyst deactivation when using this compound?
A4: Consider the following strategies:
-
Catalyst Selection: Choose a catalyst that is known to be more resistant to amine poisoning. In some cases, gold catalysts have shown better resistance than platinum or palladium.[2]
-
Protecting Groups: Temporarily protecting the amino group of this compound with a suitable protecting group can prevent it from coordinating to the catalyst. The protecting group can be removed in a subsequent step.
-
Reaction Conditions Optimization: Lowering the reaction temperature can reduce the rate of thermal degradation.[7][8] Optimizing reactant concentrations and reaction time can also minimize the formation of deactivating byproducts.
-
Use of Additives: In some gold-catalyzed reactions, the use of an acid activator can help reactivate the catalyst.[9]
Q5: Is it possible to regenerate a catalyst that has been deactivated by this compound?
A5: Regeneration is sometimes possible but depends on the deactivation mechanism:
-
For Fouling: Washing the catalyst with a suitable solvent to remove the deposited material may restore activity.[5][7]
-
For Reversible Poisoning: Treatment with a displacing agent or a change in reaction conditions (e.g., pH) might remove the adsorbed amino alcohol.
-
For Irreversible Poisoning/Sintering: Regeneration is more challenging. For severe poisoning, chemical treatment with acidic or basic solutions might be attempted, although this can also damage the catalyst.[10][11] Sintered catalysts are very difficult to regenerate.
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction starts but stops within a short period. | Catalyst Poisoning by the amino group.[3][4] | 1. Confirm Poisoning: Analyze the catalyst surface for nitrogen content using techniques like XPS. 2. Protect the Amino Group: Repeat the reaction after protecting the amino group of this compound. 3. Change Catalyst: Test a catalyst known for higher tolerance to amines. |
| Initial reaction rate is significantly lower than expected. | Strong Initial Adsorption of the amino alcohol, blocking most active sites from the start. | 1. Staggered Addition: Add the this compound slowly to the reaction mixture after the other reactants have had a chance to interact with the catalyst. 2. Increase Catalyst Loading: While not ideal, a higher catalyst loading might compensate for the poisoned sites. |
Issue 2: Gradual Decrease in Reaction Rate Over Time
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction proceeds but the rate slows down over several hours or multiple runs. | Fouling by reaction byproducts or polymerization of reactants.[6][7] | 1. Analyze Byproducts: Use techniques like GC-MS or LC-MS to identify potential foulants in the reaction mixture. 2. Optimize Conditions: Adjust temperature and concentration to minimize byproduct formation. 3. Catalyst Washing: If using a heterogeneous catalyst, try washing it with a suitable solvent between runs.[10] |
| Decreasing activity with each recycle of a heterogeneous catalyst. | Sintering of the metal nanoparticles at high temperatures.[6][7] | 1. Characterize Catalyst: Use TEM or XRD to check for an increase in particle size of the catalyst after the reaction. 2. Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature. |
Experimental Protocols
Protocol 1: Testing for Catalyst Poisoning by this compound
-
Baseline Reaction: Run the desired reaction without this compound (if possible) or with a non-amino alcohol analogue to establish a baseline activity.
-
Standard Reaction: Run the reaction with this compound under the same conditions and monitor the reaction progress (e.g., by GC, HPLC).
-
Protected Amine Reaction: Synthesize the N-protected analogue of this compound (e.g., using a Boc or Cbz protecting group). Run the reaction with the protected compound.
-
Analysis: Compare the reaction rates and conversions from the three experiments. A significantly higher rate and conversion with the protected amine would strongly suggest catalyst poisoning by the amino group.
Protocol 2: Attempted Regeneration of a Poisoned Heterogeneous Catalyst
-
Catalyst Recovery: After a reaction showing deactivation, carefully recover the heterogeneous catalyst by filtration or centrifugation.
-
Solvent Washing: Wash the recovered catalyst multiple times with a solvent that is good at dissolving the reactants and products but does not harm the catalyst (e.g., ethyl acetate, dichloromethane).
-
Mild Acid/Base Wash: If solvent washing is ineffective, a mild acid wash (e.g., dilute acetic acid) followed by a water wash and drying might help remove the basic amino alcohol. Caution: This may damage the catalyst.
-
Drying: Dry the washed catalyst thoroughly under vacuum.
-
Activity Test: Reuse the washed catalyst in a fresh reaction to assess the extent of activity recovery.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Key mechanisms of catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 11. aaqr.org [aaqr.org]
Technical Support Center: Monitoring 5-Amino-2-methyl-2-pentanol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for monitoring reactions involving 5-Amino-2-methyl-2-pentanol.
Troubleshooting Guide: Chromatographic Analysis
This section addresses specific issues that may be encountered during the HPLC or GC analysis of this compound and its reaction products.
Q1: Why am I seeing severe peak tailing or asymmetric peaks for my analyte?
A: Peak asymmetry, particularly tailing, is a common issue when analyzing basic compounds like this compound. The primary amine group can interact with active sites on the chromatographic system.
Potential Causes & Solutions:
-
Secondary Silanol Interactions (HPLC): The amine group can interact with acidic silanol groups on the silica-based column packing.
-
Solution: Use a modern, high-purity, end-capped C18 column. Consider a column specifically designed for basic compounds.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.[1][2]
-
Incorrect Mobile Phase pH (HPLC): If the mobile phase pH is too high, the amine will be neutral and more likely to exhibit secondary interactions.
-
Solution: Adjust the mobile phase to a lower pH (e.g., 3-5) using a suitable buffer (like phosphate or formate) to ensure the amine is protonated.
-
-
Active Sites in GC System: The amine can interact with active sites in the GC inlet liner or the column itself.[1]
-
Solution: Use a deactivated inlet liner. If tailing persists, you may need to replace the column with a new, inert one.[1]
-
Q2: My retention times are drifting or are not reproducible. What should I do?
A: Retention time variability can compromise the reliability of your data. This issue often points to problems with the mobile phase, column equilibration, or system hardware.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. Drifting retention times are a common symptom if this is not done.[4]
-
Solution: Increase the column equilibration time between runs, especially for gradient methods.[5]
-
-
Mobile Phase Composition Change: The mobile phase composition can change due to evaporation of a volatile component or improper mixing.[4][6]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[5][6]
-
System Leaks: A leak in the pump or fittings can cause pressure fluctuations and, consequently, retention time shifts.[7]
Q3: Why am I observing baseline noise or ghost peaks in my chromatogram?
A: Baseline instability or the appearance of unexpected "ghost" peaks can interfere with the integration of your analyte peaks and lead to inaccurate quantification.
Potential Causes & Solutions:
-
Contaminated Mobile Phase or System: Impurities in the mobile phase solvents or buffer components can cause baseline noise or appear as peaks, especially in gradient analysis.[4][6]
-
Solution: Use high-purity (HPLC or MS-grade) solvents. Filter all aqueous buffers before use.[9] Flush the system thoroughly.
-
-
Air Bubbles: Air bubbles in the pump or detector cell will cause sharp baseline spikes or instability.[5][6]
-
Sample Carryover: Residue from a previous, more concentrated sample can elute in a subsequent run, appearing as a ghost peak.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Run blank injections (injecting only the mobile phase) to confirm and flush out carryover.
-
-
Detector Lamp Failure: An aging detector lamp (e.g., in a UV-Vis detector) can lead to increased baseline noise.[5]
-
Solution: Check the lamp energy or intensity. Replace the lamp if it is near the end of its lifespan.[5]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary to analyze this compound?
A: Yes, for most standard chromatographic methods, derivatization is highly recommended.
-
For HPLC: this compound lacks a UV chromophore, making it nearly invisible to a standard UV-Vis detector. Derivatization with an agent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) attaches a fluorescent or UV-active tag, allowing for sensitive detection.[9][10][11]
-
For GC: Amino alcohols are not sufficiently volatile for gas chromatography.[12] A derivatization step is required to convert the polar amine and hydroxyl groups into less polar, more volatile moieties (e.g., using silylation or acylation reagents), allowing the compound to travel through the GC column.[12][13]
Q2: Which analytical method is better for reaction monitoring: HPLC or GC-MS?
A: The choice depends on your specific needs. Both are powerful techniques.
| Feature | HPLC with UV/Fluorescence Detection | GC-MS |
| Selectivity | Good, based on retention time and detector wavelength. | Excellent, provides mass-to-charge ratio (m/z) for definitive peak identification. |
| Sensitivity | Very high with fluorescence detection after OPA derivatization.[11] | Very high, especially in Selected Ion Monitoring (SIM) mode.[12] |
| Sample Prep | Often requires derivatization for detection. | Requires derivatization for volatility.[12] The reaction can be more complex. |
| Impurity ID | Limited to known impurities with reference standards. | Can provide structural information on unknown impurities based on fragmentation patterns. |
| Speed | Modern UHPLC methods can be very fast (<15 minutes).[10] | Analysis times are often comparable, around 30 minutes.[14] |
Q3: How should I prepare a sample from my reaction mixture for analysis?
A: Proper sample preparation is critical to protect your instrument and ensure accurate results.[2][15]
-
Quench the Reaction: Stop the reaction at your desired time point.
-
Take an Aliquot: Carefully take a small, representative sample from the reaction mixture.
-
Dilute: Dilute the sample significantly in a solvent compatible with your analytical method. This prevents overloading the column and ensures the concentration is within the detector's linear range.[2]
-
Filter: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.[2]
-
Derivatize: If your method requires derivatization, perform this step after filtration.
-
Analyze: Transfer the final prepared sample to an autosampler vial for injection.
Experimental Protocols
Protocol 1: HPLC Analysis with Fluorescence Detection (OPA Derivatization)
This method is suitable for quantifying the consumption of this compound.
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, and adjust pH to 10.2 with concentrated NaOH.
-
OPA Reagent: Dissolve o-phthalaldehyde (OPA) in borate buffer, then add 3-mercaptopropionic acid (3-MPA). This reagent is light-sensitive and should be prepared fresh.[10]
-
-
Automated Derivatization (Autosampler Program):
-
Draw 5 µL of Borate Buffer.
-
Draw 1 µL of sample.
-
Draw 1 µL of OPA reagent.
-
Mix in a loop or mixing vial for 1 minute.
-
Inject the entire mixture.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse-AAA, 4.6 x 150 mm, 3.5 µm)[16] |
| Mobile Phase A | 40 mM Sodium Phosphate, pH 7.8 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10 v/v/v) |
| Gradient | 0-2 min (0% B), 2-20 min (0-57% B), 20-22 min (57-100% B), 22-25 min (100% B) |
| Flow Rate | 1.5 mL/min |
| Column Temp. | 40 °C |
| Detector | Fluorescence Detector |
| Wavelengths | Excitation: 340 nm, Emission: 450 nm[11] |
Protocol 2: GC-MS Analysis (Two-Step Derivatization)
This method is suitable for quantification and identification of this compound and related non-polar products.
-
Sample Preparation & Derivatization:
-
Evaporation: Place 10-50 µL of the filtered reaction sample into a GC vial and evaporate to dryness under a stream of nitrogen.
-
Esterification: Add 100 µL of 2 M HCl in Methanol. Cap the vial and heat at 80°C for 60 minutes.[12][13]
-
Evaporation: Cool the vial and evaporate the solvent to dryness again under nitrogen.
-
Acylation: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap and heat at 65°C for 30 minutes.[13][17]
-
Extraction: Cool the vial, add 100 µL of toluene, and vortex to extract the derivatives.[17] The toluene layer is ready for injection.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[17] |
| Injector Temp. | 280 °C[12][17] |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Hold at 100 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification. |
Quantitative Data Summary
The following tables represent typical performance characteristics for a validated analytical method for amino alcohol analysis.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.995 | 0.9992 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 10 - 50 ng/mL |
| Intra-day Precision (%CV) | < 15% | 2.0 - 8.8%[14] |
| Inter-day Precision (%CV) | < 15% | 1.5 - 14.1%[14] |
| Accuracy (% Recovery) | 85 - 115% | 91 - 108%[9] |
| Analyte Stability (24h, Autosampler) | < 15% deviation | < 5% |
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. usp.org [usp.org]
- 12. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Automated GC-MS analysis of free amino acids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromtech.com [chromtech.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
"5-Amino-2-methyl-2-pentanol" vs. other chiral amino alcohols in synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate chiral ligand is a critical step in the development of stereoselective synthetic routes. Chiral amino alcohols represent a prominent class of catalysts and auxiliaries in asymmetric synthesis, valued for their robustness, accessibility, and high efficiency in inducing stereoselectivity.
This guide was initially intended to compare the performance of 5-Amino-2-methyl-2-pentanol against other chiral amino alcohols. However, a comprehensive review of published scientific literature and chemical databases revealed no available experimental data on the application of this compound as a chiral ligand or auxiliary in asymmetric synthesis . While it is cited as a potential synthetic intermediate, its performance in stereoselective catalysis is not documented.
Therefore, to provide a valuable and relevant resource, this guide focuses on a comparative overview of several well-established chiral amino alcohol ligands. The benchmark reaction used for this comparison is the enantioselective addition of diethylzinc to benzaldehyde, a classic and well-studied carbon-carbon bond-forming reaction used to evaluate the efficacy of chiral catalysts.[1] The effectiveness of a chiral ligand in this transformation is measured by the chemical yield and the enantiomeric excess (ee) of the resulting chiral secondary alcohol, 1-phenyl-1-propanol.
Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the performance of several representative chiral amino alcohol ligands in the catalytic enantioselective addition of diethylzinc to benzaldehyde. These ligands are selected to represent different structural classes, including those derived from natural products like ephedrine and carbohydrates, as well as synthetic camphor derivatives.
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 0 | 2 | 97 | 98 | (S) |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R)[1] |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 48 | 98 | 80 | (R) |
| Fructose-derived Ligand 22 * | 20 | Hexane | 0 | 3 | 100 | 92 | (S)[2] |
| Pinane-based Amino Alcohol | 10 | Toluene | RT | 20 | 80 | 80 | (R) |
Note: The fructose-derived ligand 22 was used in a titanium tetraisopropoxide-promoted reaction.[2]
Key Experimental Methodologies
Below is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the literature.[1] Researchers should consult specific publications for detailed conditions related to each ligand.
Materials:
-
Anhydrous solvent (e.g., Toluene, Hexane)
-
Chiral amino alcohol ligand (catalyst)
-
Diethylzinc (typically 1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (flame-dried)
-
Syringes and cannulation equipment for handling air- and moisture-sensitive reagents
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral amino alcohol ligand (e.g., 2 mol%) in the anhydrous solvent.
-
Reaction Mixture Assembly: Cool the solution to the specified temperature (e.g., 0 °C in an ice bath). To this solution, add the diethylzinc solution dropwise via a syringe. Stir the resulting mixture for 30 minutes at the same temperature.
-
Substrate Addition: Add freshly distilled benzaldehyde dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) multiple times. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[3]
Visualizing the Process: Reaction Mechanism and Workflow
The following diagrams illustrate the proposed catalytic cycle for the reaction and a typical experimental workflow.
References
Comparative study of catalytic efficiency with "5-Amino-2-methyl-2-pentanol" ligands
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a pivotal step in the development of enantioselective synthetic methodologies. This guide offers a comparative overview of the catalytic efficiency of various chiral amino alcohol ligands, with a focus on the benchmark enantioselective addition of diethylzinc to benzaldehyde.
Due to a lack of published experimental data on the catalytic performance of 5-Amino-2-methyl-2-pentanol in this standard reaction, this guide will focus on a comparative study of well-documented and structurally related chiral amino alcohol ligands. The data presented herein is compiled from established scientific literature and provides a baseline for evaluating ligand performance in asymmetric synthesis.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a canonical carbon-carbon bond-forming reaction that produces chiral secondary alcohols. The efficacy of a chiral ligand in this transformation is primarily assessed by the chemical yield of the product and its enantiomeric excess (ee%). The following table summarizes the performance of several representative chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
| Catalyst | Structure | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) | |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 80 | (R) | |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | ![]() | 2 | Toluene | 0 | 24 | 98 | 95 | (S) |
Experimental Protocols
The following is a general, representative protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.[1]
Materials:
-
Chiral amino alcohol catalyst (e.g., (1R,2R)-(-)-Pseudoephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous solution of NH₄Cl
-
Diethyl ether
-
Anhydrous MgSO₄
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture Assembly: Cool the catalyst solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the consumption of benzaldehyde is complete (typically 24 hours).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
The following diagrams illustrate the key relationships and workflows in the described catalytic system.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: A generalized experimental workflow for the catalytic enantioselective addition.
References
A Comparative Guide to the Structural Validation of 5-Amino-2-methyl-2-pentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the structural validation of 5-Amino-2-methyl-2-pentanol and its derivatives. The following sections detail experimental protocols and present comparative data for the parent compound and a representative N-acetyl derivative, offering a framework for the characterization of novel related molecules.
Introduction
This compound is a bifunctional organic molecule featuring a primary amine and a tertiary alcohol. This structure serves as a versatile scaffold for the synthesis of a variety of derivatives with potential applications in drug discovery and materials science.[1] Accurate structural elucidation is a critical step in the development of these derivatives, ensuring the identity and purity of the synthesized compounds. This guide focuses on the application of standard analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural validation of these compounds.
Comparative Analysis of this compound and its N-Acetyl Derivative
To illustrate the process of structural validation, this guide compares the analytical data for the parent compound, this compound, with a common derivative, N-acetyl-5-amino-2-methyl-2-pentanol.
Data Presentation
The following tables summarize the expected quantitative data from key analytical techniques for both the parent compound and its N-acetyl derivative.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 2.70 | Triplet | 2H | -CH₂-NH₂ |
| 1.55-1.65 | Multiplet | 2H | -CH₂-CH₂-NH₂ | |
| 1.40-1.50 | Multiplet | 2H | -C(CH₃)₂-CH₂- | |
| 1.20 | Singlet | 6H | -C(CH₃)₂-OH | |
| 1.80 (broad) | Singlet | 3H | -OH, -NH₂ | |
| N-acetyl-5-amino-2-methyl-2-pentanol | 5.80 (broad) | Singlet | 1H | -NH-C(O)CH₃ |
| 3.25 | Quartet | 2H | -CH₂-NH- | |
| 1.98 | Singlet | 3H | -C(O)CH₃ | |
| 1.50-1.60 | Multiplet | 2H | -CH₂-CH₂-NH- | |
| 1.40-1.50 | Multiplet | 2H | -C(CH₃)₂-CH₂- | |
| 1.21 | Singlet | 6H | -C(CH₃)₂-OH | |
| 1.75 (broad) | Singlet | 1H | -OH |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 70.9 | -C(CH₃)₂-OH |
| 42.0 | -CH₂-NH₂ | |
| 40.5 | -C(CH₃)₂-CH₂- | |
| 29.5 | -C(CH₃)₂ | |
| 22.8 | -CH₂-CH₂-NH₂ | |
| N-acetyl-5-amino-2-methyl-2-pentanol | 170.5 | -C(O)CH₃ |
| 70.8 | -C(CH₃)₂-OH | |
| 40.2 | -C(CH₃)₂-CH₂- | |
| 39.8 | -CH₂-NH- | |
| 29.4 | -C(CH₃)₂ | |
| 23.5 | -C(O)CH₃ | |
| 22.5 | -CH₂-CH₂-NH- |
Table 3: FTIR Spectral Data (cm⁻¹)
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | 3350-3450 (broad) | O-H stretch (alcohol) |
| 3290, 3370 (two sharp bands) | N-H stretch (primary amine)[2] | |
| 2850-2960 | C-H stretch (alkane)[3] | |
| 1590 | N-H bend (primary amine) | |
| N-acetyl-5-amino-2-methyl-2-pentanol | 3350-3450 (broad) | O-H stretch (alcohol) |
| 3300 (sharp) | N-H stretch (secondary amide) | |
| 2850-2960 | C-H stretch (alkane)[3] | |
| 1645 | C=O stretch (amide I) | |
| 1550 | N-H bend (amide II) |
Table 4: Mass Spectrometry Data (GC-MS with silylation)
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 118.1 | 100 (-H₂O), 88, 58 |
| N-acetyl-5-amino-2-methyl-2-pentanol | 160.1 | 142 (-H₂O), 100, 86, 58 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of N-acetyl-5-amino-2-methyl-2-pentanol
This protocol describes a standard method for the N-acylation of a primary amine.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for the elucidation of molecular structure.[4][5][6]
Instrumentation:
-
500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
2D NMR (optional but recommended for complex derivatives):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2][3][7][8][9]
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.[10] Derivatization is often necessary for polar molecules like amino alcohols to increase their volatility.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation (with Silylation):
-
Dissolve a small amount of the compound in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
Data Acquisition:
-
Inject the derivatized sample into the GC.
-
The mass spectrometer will record the mass-to-charge ratio of the eluting compounds and their fragments.
Visualizations
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of a novel this compound derivative.
Caption: Workflow for the synthesis and structural validation of novel derivatives.
Hypothetical Signaling Pathway Involvement
While the specific biological targets of this compound derivatives are not extensively characterized, similar small molecules can modulate various signaling pathways. The diagram below illustrates a hypothetical interaction with a G-protein coupled receptor (GPCR) pathway.
Caption: Hypothetical GPCR signaling pathway modulated by a derivative.
References
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. instanano.com [instanano.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Guide to Benchmarking 5-Amino-2-methyl-2-pentanol as a Potential Chiral Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are a critical class of compounds in asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions or as organocatalysts themselves.[1][2] Their utility is particularly prominent in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.[3] The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a hydroxyl group, allows them to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment that can direct the stereochemical outcome of a reaction.[2]
This guide focuses on "5-Amino-2-methyl-2-pentanol," a chiral amino alcohol with the potential for application in asymmetric synthesis. While specific performance data for this compound in catalytic applications is not yet documented in peer-reviewed literature, its structural features—a primary amine and a tertiary alcohol—suggest its potential as a chiral ligand. To facilitate the evaluation of its catalytic capabilities, this document provides a framework for benchmarking "this compound" against established, commercially available chiral amino alcohol catalysts. The asymmetric addition of diethylzinc to benzaldehyde, a classic and well-documented C-C bond-forming reaction, is used as the model reaction for this comparison.[4][5]
Comparative Performance of Commercial Chiral Amino Alcohol Catalysts
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for assessing the effectiveness of chiral ligands.[4] The key performance indicators are the chemical yield of the resulting chiral secondary alcohol and its enantiomeric excess (ee%). Below is a summary of the performance of several widely used commercial chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
| Catalyst/Ligand | Structure | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) | |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 88 | (R) | |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 24 | 98 | 95 | (S) | |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Toluene | 0 | 2 | 97 | 98 | (S) |
Table 1: Performance of selected commercial chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde. Data compiled from various sources.[5]
Experimental Protocols
To benchmark the performance of "this compound" or any other novel chiral ligand, a standardized experimental protocol is crucial. The following is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde.
General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for air- and moisture-sensitive reactions (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture Formation: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).[5]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.
-
Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Visualizations
Logical Flow of Asymmetric Catalyst Development
Caption: Logical workflow for the development and evaluation of a new chiral catalyst.
Experimental Workflow for Catalyst Benchmarking
References
- 1. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating the Landscape of Chiral Amino Alcohol Catalysts: A Comparative Guide for Enantioselective Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. While a vast array of chiral ligands has been developed, this guide focuses on a specific class: catalysts derived from amino alcohols. Notably, a comprehensive literature search did not yield specific examples of enantioselective catalysts derived directly from "5-Amino-2-methyl-2-pentanol." Therefore, to provide a valuable resource, this guide offers a comparative analysis of catalysts derived from structurally similar chiral amino alcohols, providing a benchmark for potential applications and further research.
This guide presents a detailed comparison of the performance of various chiral amino alcohol-derived catalysts in well-established enantioselective reactions. The data is presented in a clear, tabular format for easy comparison, followed by detailed experimental protocols for key reactions. Additionally, a generalized workflow for the synthesis and application of these catalysts is provided in a visual format.
Performance Comparison of Chiral Amino Alcohol-Derived Catalysts
The enantioselective addition of organozinc reagents to aldehydes is a widely accepted benchmark reaction to evaluate the efficacy of chiral catalysts. The following table summarizes the performance of several catalysts derived from chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Amino Alcohol Ligand | Catalyst Structure | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine | Not explicitly provided | 2 | 0 | 95 | 98 (R) |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | Not explicitly provided | 6 | 0 | 95 | 94 (R) |
| (S)-(+)-2-(1-Pyrrolidinylmethyl)pyrrolidine | Not explicitly provided | 48 | Room Temp. | 85 | 88 (S) |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | Not explicitly provided | 2 | 0 | 97 | 98 (S) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are generalized experimental protocols for the synthesis of a representative chiral ligand and its application in the enantioselective addition of diethylzinc to benzaldehyde.
General Procedure for the Synthesis of Chiral β-Amino Alcohol Ligands
Chiral β-amino alcohols are often synthesized from readily available chiral precursors such as amino acids. A general multi-step synthesis involves:
-
Esterification: The starting amino acid is esterified to protect the carboxylic acid functionality.
-
Grignard Reaction: The ester is treated with a Grignard reagent to introduce new alkyl or aryl groups.
-
Aldehyde Condensation and Reduction: The resulting intermediate is condensed with an aldehyde, followed by reduction to yield the final chiral β-amino alcohol.
The specific reagents and reaction conditions will vary depending on the target amino alcohol. Purification is typically achieved through column chromatography or recrystallization.
General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following protocol is a generalized procedure and should be optimized for specific catalyst systems.
Materials:
-
Anhydrous solvent (e.g., toluene, hexane)
-
Chiral amino alcohol ligand
-
Diethylzinc (typically a 1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, the chiral amino alcohol ligand (typically 2-10 mol%) is dissolved in the anhydrous solvent.
-
The solution is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Diethylzinc solution is added dropwise to the ligand solution, and the mixture is stirred for a specified period (e.g., 30 minutes) to allow for the in-situ formation of the chiral catalyst.
-
Freshly distilled benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral secondary alcohol.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Catalyst Synthesis and Application Workflow
The following diagram illustrates a generalized workflow from a chiral amino alcohol precursor to its application in an enantioselective reaction and subsequent analysis.
Caption: Generalized workflow for chiral amino alcohol catalysis.
A Comparative Guide to 5-Amino-2-methyl-2-pentanol as a Potential Substitute for Common Amino Alcohols in Research and Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating 5-Amino-2-methyl-2-pentanol as a potential alternative to widely used amino alcohols such as Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA), Aminomethyl propanol (AMP), and Tromethamine (TRIS). Due to the limited availability of direct comparative experimental data for this compound, this document focuses on presenting its known characteristics, offering a detailed comparison of established amino alcohols, and providing robust experimental protocols to enable researchers to conduct their own comparative analyses.
Introduction to this compound
This compound is a primary amino alcohol with the chemical formula C₆H₁₅NO.[1][2] Its structure, featuring a primary amine and a tertiary alcohol, suggests its potential utility in various applications where buffering, emulsification, and stabilization are crucial.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 108262-66-4 | [1][2][3] |
| Molecular Formula | C₆H₁₅NO | [1][2][3] |
| Molecular Weight | 117.19 g/mol | [1][2][3] |
| Appearance | Pale yellow to colorless solid or semi-solid or liquid | [3] |
| Boiling Point (Predicted) | 182.7 ± 23.0 °C | [3] |
| Density (Predicted) | 0.909 ± 0.06 g/cm³ | [3] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Topological Polar Surface Area | 46.2 Ų | [1][2] |
Comparative Analysis of Commonly Used Amino Alcohols
To establish a baseline for evaluation, the following tables summarize the key properties and applications of commonly used amino alcohols.
Table 1: Physicochemical Properties of Common Amino Alcohols
| Property | Monoethanolamine (MEA) | Diethanolamine (DEA) | Triethanolamine (TEA) | Aminomethyl propanol (AMP) | Tromethamine (TRIS) |
| CAS Number | 141-43-5 | 111-42-2 | 102-71-6 | 124-68-5 | 77-86-1 |
| Molecular Formula | C₂H₇NO | C₄H₁₁NO₂ | C₆H₁₅NO₃ | C₄H₁₁NO | C₄H₁₁NO₃ |
| Molecular Weight | 61.08 g/mol | 105.14 g/mol | 149.19 g/mol | 89.14 g/mol | 121.14 g/mol |
| pKa (25 °C) | 9.50 | 8.88 | 7.76 | 9.7 | 8.07 |
| Boiling Point | 170 °C | 268 °C | 335 °C | 165 °C | 219-220 °C (at 10 mmHg) |
| Melting Point | 10.3 °C | 28 °C | 21.6 °C | 24-28 °C | 167-172 °C |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible | Highly soluble |
Table 2: Applications and Performance Characteristics
| Application | Monoethanolamine (MEA) | Diethanolamine (DEA) | Triethanolamine (TEA) | Aminomethyl propanol (AMP) | Tromethamine (TRIS) |
| Buffering Agent | Effective at pH 8.5-10.5 | Effective at pH 7.9-9.9 | Effective at pH 6.8-8.8 | Effective at pH 8.7-10.7 | Effective at pH 7.1-9.1 |
| Emulsifier | Used in detergents and cosmetics. | Used in soaps, surfactants, and cosmetics. | Widely used as an emulsifier in cosmetics and pharmaceuticals. | Effective emulsifier for polyethylene and waxes. | Used as an emulsifying agent for cosmetic creams and lotions. |
| Stabilizer | pH stabilizer in various formulations. | pH adjuster and dispersant in pharmaceuticals. | Stabilizes emulsions and adjusts pH. | Contributes to pH stability and has anticorrosive properties. | Stabilizes active ingredients in pharmaceutical formulations. |
| Other Key Uses | Gas sweetening, detergents, corrosion inhibitor. | Gas sweetening, detergents, metalworking fluids. | Cement grinding aid, corrosion inhibitor, in textiles. | Pigment dispersion, corrosion inhibitor, synthesis of pharmaceuticals. | Biological buffer in biochemistry and molecular biology, component of medications. |
Experimental Protocols for Comparative Evaluation
To objectively assess the performance of this compound against other amino alcohols, the following detailed experimental protocols are provided.
Buffering Capacity Assessment
Objective: To determine and compare the buffering capacity of this compound and other amino alcohols within a specific pH range.
Methodology:
-
Preparation of Buffer Solutions: Prepare equimolar solutions (e.g., 0.1 M) of each amino alcohol in deionized water.
-
Titration:
-
Take a known volume (e.g., 50 mL) of each amino alcohol solution.
-
Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl), continuously monitoring the pH using a calibrated pH meter.
-
Record the volume of acid added at regular pH intervals.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of acid added to generate a titration curve.
-
The buffering capacity (β) can be calculated at different pH values using the formula: β = d[B]/d(pH), where d[B] is the molar equivalent of strong acid added and d(pH) is the change in pH.
-
The effective buffering range is typically considered to be pKa ± 1.
-
Emulsifying Performance Evaluation
Objective: To evaluate and compare the ability of this compound and other amino alcohols to form and stabilize an oil-in-water (o/w) emulsion.
Methodology:
-
Emulsion Formulation:
-
Prepare the aqueous phase containing a specific concentration (e.g., 1-5% w/w) of the amino alcohol in water.
-
The oil phase can consist of a standard oil (e.g., mineral oil or a specific vegetable oil).
-
Combine the oil and aqueous phases in a defined ratio (e.g., 30:70 oil to water).
-
-
Homogenization:
-
Subject the mixture to high-shear homogenization for a fixed period and at a constant speed to form the emulsion.
-
-
Emulsion Characterization:
-
Droplet Size Analysis: Immediately after preparation and at specified time intervals (e.g., 1, 24, 48 hours), measure the droplet size distribution using laser diffraction or dynamic light scattering.
-
Emulsion Stability: Observe the emulsions for phase separation (creaming or coalescence) over time at controlled temperature. Centrifugation at a low speed can be used to accelerate stability testing.
-
Microscopy: Visualize the emulsion microstructure using optical microscopy to observe droplet morphology and distribution.
-
Stabilization Efficacy in a Model Formulation
Objective: To assess the ability of this compound and other amino alcohols to stabilize a model pharmaceutical or cosmetic formulation.
Methodology:
-
Formulation Preparation:
-
Prepare a model formulation (e.g., a simple cream or lotion) containing a known active pharmaceutical ingredient (API) or a sensitive component.
-
Create several batches of the formulation, each containing a different amino alcohol at the same concentration as a stabilizer and pH adjuster. Include a control formulation with no amino alcohol.
-
-
Stability Testing:
-
Store the samples under various conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.
-
-
Analytical Testing:
-
Physical Stability: Visually inspect for changes in color, odor, and phase separation. Measure viscosity and pH.
-
Chemical Stability: Assay the concentration of the active ingredient using a validated HPLC method to determine any degradation. Analyze for the presence of degradation products.
-
Conclusion
While direct experimental data for this compound is currently scarce, its chemical structure suggests it holds promise as a versatile amino alcohol for various applications in research and pharmaceutical development. The provided comparative data on established amino alcohols serves as a critical benchmark for performance expectations. By employing the detailed experimental protocols outlined in this guide, researchers can systematically and objectively evaluate the efficacy of this compound as a buffering agent, emulsifier, and stabilizer. This structured approach will enable the generation of valuable data to determine its potential as a viable substitute for other commonly used amino alcohols, thereby contributing to the development of new and improved formulations.
References
A Cost-Benefit Analysis of 5-Amino-2-methyl-2-pentanol in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of building blocks is a critical decision that influences not only the efficiency and yield of a reaction but also the overall cost-effectiveness of the synthetic route. This guide provides a comprehensive cost-benefit analysis of 5-Amino-2-methyl-2-pentanol, a bifunctional amino alcohol, for its potential applications in the synthesis of valuable heterocyclic scaffolds. Due to a notable absence of published experimental data for this specific compound, this guide will present a comparative analysis based on a hypothetical, yet chemically sound, application: the intramolecular cyclization to form a lactam. This reaction is a common and important transformation for related amino alcohols and serves as a representative example to evaluate the potential utility of this compound against viable alternatives.
Executive Summary
This compound presents a unique structural motif with a tertiary alcohol and a primary amine. While its direct applications in published literature are scarce, its potential for the synthesis of substituted piperidinones and other heterocycles is significant. This guide compares the projected cost and synthetic viability of this compound with structurally related and more commonly utilized amino alcohols: 5-Amino-1-pentanol and 4-Amino-2-methyl-2-butanol. The analysis suggests that while this compound is currently a higher-cost starting material, the resulting gem-dimethyl substituted lactam may offer advantages in terms of stability and unique biological activity, justifying its consideration in specialized applications.
Cost Comparison of Amino Alcohol Building Blocks
The initial cost of a starting material is a primary consideration in any synthetic campaign. The following table summarizes the approximate costs of this compound and its alternatives from various chemical suppliers. Prices are subject to change and may vary based on purity and quantity.
| Compound | Structure | Molecular Weight ( g/mol ) | Representative Pricing (USD/g) |
| This compound | ![]() | 117.19 | ~$233/g[1] |
| 5-Amino-1-pentanol | ![]() | 103.16 | ~$5.87/g[2] |
| 4-Amino-2-methyl-2-butanol | ![]() | 103.16 | ~$178/g[3] |
Hypothetical Application: Intramolecular Cyclization to a Lactam
A plausible and valuable transformation for 5-amino alcohols is their intramolecular cyclization to form lactams, which are key structural motifs in many pharmaceuticals. In the case of this compound, this would lead to the formation of 4,4-dimethyl-2-piperidone. The gem-dimethyl group at the 4-position of the piperidone ring can impart unique conformational constraints and metabolic stability to molecules incorporating this scaffold.
Comparative Performance and Experimental Protocols
As no direct experimental data for the cyclization of this compound is available, the following protocol is adapted from a general procedure for the synthesis of piperidones from amino alcohols. The expected performance is compared with the known cyclization of 5-Amino-1-pentanol.
Hypothetical Experimental Protocol: Synthesis of 4,4-Dimethyl-2-piperidone
Materials:
-
This compound
-
High-boiling point solvent (e.g., xylene or Dowtherm A)
-
Dehydrogenation catalyst (optional, e.g., Raney Nickel or a supported palladium catalyst)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A solution of this compound in the chosen high-boiling point solvent is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if water is expected to be azeotropically removed).
-
(Optional) A catalytic amount of a dehydrogenation catalyst is added to the mixture.
-
The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by TLC or GC-MS, observing the disappearance of the starting material and the appearance of the product.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a catalyst was used, it is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or recrystallization to yield 4,4-dimethyl-2-piperidone.
Comparative Performance Data (Hypothetical vs. Known)
| Starting Material | Product | Typical Conditions | Yield (%) | Purity (%) | Reference/Note |
| This compound | 4,4-Dimethyl-2-piperidone | High Temperature, Catalyst (optional) | Hypothetical | Hypothetical | Based on general amino alcohol cyclization principles. The gem-dimethyl group might favor cyclization due to the Thorpe-Ingold effect. |
| 5-Amino-1-pentanol | 2-Piperidone | Zeolite catalysts, 350°C | ~98% (conversion) | Not specified | [4] |
Cost-Benefit Analysis
| Factor | This compound | 5-Amino-1-pentanol | 4-Amino-2-methyl-2-butanol |
| Cost | High | Low | High |
| Potential Product | 4,4-Dimethyl-2-piperidone | 2-Piperidone | 4,4-Dimethyl-2-pyrrolidinone |
| Potential Benefits of Product | The gem-dimethyl group may enhance metabolic stability and provide unique conformational properties to drug candidates. | A simple, widely used lactam scaffold. | A five-membered ring lactam with a gem-dimethyl group, offering different structural features. |
| Synthetic Feasibility | Expected to cyclize, but lack of data presents a risk. The tertiary alcohol might be prone to dehydration under harsh conditions. | Well-established and high-yielding cyclization.[4] | Cyclization to a 5-membered ring is generally favorable. |
| Overall Assessment | A high-risk, high-reward building block. The high cost necessitates a clear advantage of the resulting product to be justifiable. Suitable for late-stage diversification or when the unique scaffold is essential for biological activity. | A cost-effective and reliable building block for the synthesis of simple piperidones. Ideal for early-stage drug discovery and large-scale synthesis. | A moderately expensive alternative for accessing a different heterocyclic system. The choice would depend on the desired ring size of the final product. |
Conclusion and Recommendations
This compound is a currently expensive and under-explored building block in organic synthesis. Its primary potential lies in the generation of unique, gem-disubstituted heterocyclic scaffolds, such as 4,4-dimethyl-2-piperidone.
Recommendations for Researchers:
-
For Novel Scaffold Generation: Researchers seeking to introduce novel, metabolically stable, and conformationally restricted piperidine moieties into their drug candidates should consider small-scale, exploratory synthesis using this compound. The potential for discovering compounds with improved pharmacokinetic profiles may outweigh the initial high cost.
-
For Routine Synthesis: For the synthesis of unsubstituted or less complex piperidone derivatives, 5-Amino-1-pentanol remains the more pragmatic and cost-effective choice due to its low price and well-documented reactivity.
-
Future Work: There is a clear need for foundational research to establish reliable synthetic protocols and to explore the reactivity of this compound. Such studies would undoubtedly increase its value and accessibility to the broader scientific community.
References
Spectroscopic Comparison of 5-Amino-2-methyl-2-pentanol Isomers: A Practical Guide
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 5-Amino-2-methyl-2-pentanol isomers. This guide provides an objective comparison based on predicted spectroscopic data and outlines the experimental protocols necessary for analysis.
Predicted Spectroscopic Data
The primary isomers of this compound are its enantiomers, (R)-5-Amino-2-methyl-2-pentanol and (S)-5-Amino-2-methyl-2-pentanol. In standard spectroscopic techniques such as NMR, IR, and MS, enantiomers are indistinguishable. Chiral environments, such as a chiral solvent or a chiral derivatizing agent, are required to differentiate them, particularly in NMR spectroscopy. For the purpose of this guide, the predicted data for the achiral environment is presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. For this compound, one would expect distinct signals for the methyl groups, the methylene groups, the amino group, and the hydroxyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (at C2) | ~1.2 | Singlet | 6H |
| -CH₂- (at C3) | ~1.5 | Multiplet | 2H |
| -CH₂- (at C4) | ~1.6 | Multiplet | 2H |
| -CH₂- (at C5) | ~2.7 | Triplet | 2H |
| -NH₂ | Variable (broad singlet) | Broad Singlet | 2H |
| -OH | Variable (broad singlet) | Broad Singlet | 1H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (-CH₃) | ~25-30 |
| C2 (-C(CH₃)₂) | ~70-75 |
| C3 (-CH₂-) | ~40-45 |
| C4 (-CH₂-) | ~20-25 |
| C5 (-CH₂-) | ~40-45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as C-H and C-N stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (alcohol) | 3200-3600 (broad) | H-bonded hydroxyl stretch |
| N-H (amine) | 3300-3500 (medium) | N-H stretch |
| C-H (alkane) | 2850-2960 (strong) | C-H stretch |
| N-H (amine) | 1590-1650 (medium) | N-H bend |
| C-O (alcohol) | 1000-1260 (strong) | C-O stretch |
| C-N (amine) | 1020-1250 (medium) | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₁₅NO), the molecular weight is 117.19 g/mol .[1][2] The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 117, although it may be weak. Common fragmentation patterns for amino alcohols include the loss of water, alkyl groups, and cleavage alpha to the nitrogen or oxygen atoms. A significant fragment ion is often observed at m/z = 59, resulting from alpha cleavage.[3]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 117 | [M]⁺ (Molecular Ion) |
| 102 | [M - CH₃]⁺ |
| 99 | [M - H₂O]⁺ |
| 84 | [M - H₂O - CH₃]⁺ |
| 59 | [C₃H₉N]⁺ or [C₃H₇O]⁺ (alpha cleavage) |
| 30 | [CH₄N]⁺ |
Experimental Protocols
To obtain the actual spectroscopic data for the isomers of this compound, the following experimental protocols can be employed.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS). GC-MS is particularly useful for separating isomers if they have different boiling points or can be separated on a chiral column.
-
Ionization : Use Electron Ionization (EI) as the ionization method.
-
Mass Analysis : Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-200).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis and comparison of chemical isomers.
References
Comparative Analysis of Cross-Reactivity in Primary Amine Immunoassays: A Case Study
A dearth of publicly available cross-reactivity data for 5-Amino-2-methyl-2-pentanol and its direct derivatives necessitates a comparative analysis of a structurally analogous class of compounds: amphetamines. This guide provides a representative overview of immunoassay cross-reactivity for primary amines, utilizing published data from studies on amphetamine and its derivatives. The principles and methodologies detailed herein are broadly applicable to the study of other small molecule amines, including this compound.
This guide will objectively compare the performance of an amphetamine immunoassay with various alternative but structurally related compounds, supported by experimental data. All quantitative data is summarized in a structured table for straightforward comparison, and detailed experimental protocols are provided.
Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of its specificity. It quantifies the extent to which compounds other than the target analyte can bind to the assay's antibodies, potentially leading to false-positive results or inaccurate quantification. The following table summarizes the cross-reactivity of various amphetamine-type substances and other amines in a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of amphetamine.
| Compound | Class | % Cross-Reactivity |
| d-Amphetamine | Primary Amine (Target) | 100 |
| 3,4-Methylenedioxyamphetamine (MDA) | Primary Amine | 282 |
| p-Methoxyamphetamine (PMA) | Primary Amine | 265 |
| 4-Methylthioamphetamine (4-MTA) | Primary Amine | 280 |
| Phentermine | Primary Amine | 61 |
| d-Methamphetamine | Secondary Amine | <3 |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Secondary Amine | <3 |
| 3,4-Methylenedioxyethylamphetamine (MDEA) | Secondary Amine | <3 |
| N-Benzphetamine | Tertiary Amine | <3 |
| Ephedrine | Secondary Amine | <3 |
| Pseudoephedrine | Secondary Amine | <3 |
| Phenylethylamine | Primary Amine | <3 |
| Putrescine | Diamine | <3 |
| Tryptamine | Primary Amine | <3 |
| Tyramine | Primary Amine | <3 |
Data sourced from Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of analytical toxicology, 31(4), 208–213.[1][2]
Experimental Protocols
The following is a representative experimental protocol for determining the cross-reactivity of an amphetamine ELISA, based on the methodology described in the cited literature.
1. Preparation of Standards and Cross-Reactants:
-
Stock solutions of d-amphetamine and all potential cross-reactants were prepared in methanol at a concentration of 1 mg/mL.
-
Working solutions were prepared by diluting the stock solutions in phosphate-buffered saline (PBS, pH 7.4) to the desired concentrations.
2. ELISA Procedure:
-
A competitive ELISA format was used.
-
Microtiter plates were coated with an antibody specific for amphetamine.
-
A known concentration of enzyme-labeled amphetamine (conjugate) is added to the wells along with the standard or sample containing the unlabeled amphetamine or cross-reactant.
-
During incubation, the unlabeled amphetamine (or cross-reactant) and the enzyme-labeled amphetamine compete for binding to the limited number of antibody sites on the plate.
-
After incubation, the wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme on the bound conjugate to produce a colorimetric signal.
-
The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of unlabeled amphetamine in the standard or sample.
3. Calculation of Cross-Reactivity:
-
A standard curve was generated by plotting the absorbance values against the known concentrations of d-amphetamine.
-
The concentration of each cross-reactant that produced a 50% inhibition of the maximum signal (IC50) was determined from its own dose-response curve.
-
The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of d-amphetamine / IC50 of cross-reactant) x 100
Visualizations
The following diagrams illustrate the key concepts and workflows involved in cross-reactivity studies.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Amino-2-methyl-2-pentanol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Amino-2-methyl-2-pentanol (CAS Number: 108262-66-4), a compound that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Protocol: A Step-by-Step Approach
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Under no circumstances should this chemical be discharged down the drain or into the environment.[1][2]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
The container must be compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
-
Labeling and Storage:
-
Label the waste container with a "HAZARDOUS WASTE" tag, clearly identifying the contents as "this compound".
-
Store the sealed container in a designated, well-ventilated, and cool area, away from incompatible materials and ignition sources.[3]
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with accurate information about the chemical and its quantity.
-
Experimental Protocols for Neutralization (If Permissible)
In some instances, and only with the explicit approval and guidance of your institution's EHS department, neutralization of small quantities of amino alcohols may be permissible. This is not a standard procedure and should only be undertaken by trained personnel in a controlled laboratory setting.
Note: The following is a general illustrative procedure and may not be applicable. Always secure EHS approval before attempting any neutralization.
-
Dilution: Slowly and cautiously dilute the this compound waste with a large volume of cold water in a suitable container placed in an ice bath to manage any exothermic reaction.
-
Neutralization: While stirring continuously, slowly add a dilute acid (e.g., hydrochloric acid or sulfuric acid) to the solution.
-
pH Monitoring: Regularly monitor the pH of the solution. The target is a neutral pH (between 6 and 8).
-
Disposal of Neutralized Solution: Once neutralized, the disposal of the resulting solution must still be in accordance with local sewer authority regulations and institutional policies. It may still be classified as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




